JX06
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholine-4-carbothioylsulfanyl morpholine-4-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S4/c15-9(11-1-5-13-6-2-11)17-18-10(16)12-3-7-14-8-4-12/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVYOWPPMNSLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SSC(=S)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052471 | |
| Record name | 4,4'-(Dithiodicarbonothioyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729-46-4 | |
| Record name | Bis(morpholinothiocarbonyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimorpholinethiuram disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimorpholinethiuram disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4,4'-(dithiodicarbonothioyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(Dithiodicarbonothioyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(dithiodicarbonothioyl)dimorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMORPHOLINETHIURAM DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72G763P0UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JX06 mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of JX06 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, potent, and selective covalent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), exhibiting significant anti-cancer activity.[1] This technical guide delineates the core mechanism of action of this compound in cancer cells, focusing on its molecular interactions, downstream signaling effects, and the resulting metabolic reprogramming that ultimately leads to apoptosis. This document synthesizes current research findings to provide a comprehensive resource for professionals in oncology and drug development.
Molecular Target and Binding Mechanism
The primary molecular target of this compound is Pyruvate Dehydrogenase Kinase (PDK). PDKs are a family of four isoenzymes (PDK1-4) that play a crucial role in cellular metabolism by phosphorylating and thereby inactivating the E1α subunit of the Pyruvate Dehydrogenase (PDH) complex. This inactivation diverts pyruvate from mitochondrial oxidative phosphorylation towards lactate production, a phenomenon characteristic of many cancer cells known as the Warburg effect.[2]
This compound demonstrates selectivity for PDK1, PDK2, and PDK3, with minimal activity against PDK4.[1] Its mechanism of inhibition is covalent and irreversible.[1][3] this compound recognizes a hydrophobic pocket adjacent to the ATP-binding site of PDK1 and forms a disulfide bond with the thiol group of a conserved cysteine residue (C240).[1][2][4] This covalent modification induces a conformational change, which in turn hinders the binding of ATP to its pocket, thereby impairing the enzymatic activity of PDK1.[2][4]
Figure 1: Covalent inhibition of PDK1 by this compound.
Signaling Pathway and Metabolic Reprogramming
The inhibition of PDK1 by this compound initiates a cascade of events that reverses the Warburg effect in cancer cells. By preventing the phosphorylation of the PDH complex, this compound effectively reactivates this crucial enzyme.[5][6] An active PDH complex catalyzes the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle in the mitochondria. This leads to a metabolic shift from aerobic glycolysis to oxidative phosphorylation.[3][4]
This metabolic reprogramming has several key consequences:
-
Reduced Aerobic Glycolysis: The diversion of pyruvate into the TCA cycle leads to a decrease in lactate production.[1]
-
Increased Oxidative Phosphorylation: Enhanced mitochondrial respiration leads to an increase in intracellular ATP levels.[1]
-
Increased Glucose Uptake: Cells may initially increase glucose uptake to compensate for the shift in metabolic pathways.[1]
-
Generation of Reactive Oxygen Species (ROS): The heightened mitochondrial activity results in an increase in the production of ROS.[1][4]
Figure 2: this compound-induced metabolic shift and apoptosis pathway.
Induction of Apoptosis
The this compound-induced increase in intracellular ROS is a critical step in its anti-cancer activity.[4] Elevated ROS levels can lead to oxidative stress, causing damage to cellular components. This, in turn, can trigger the intrinsic apoptotic pathway. A key event in this process is the reduction of the mitochondrial membrane potential, which is observed in cancer cells treated with this compound.[4] The loss of mitochondrial membrane integrity leads to the release of pro-apoptotic factors and the activation of caspases, culminating in programmed cell death.
Notably, cancer cells with a high dependency on glycolysis, as indicated by a high extracellular acidification rate to oxygen consumption rate (ECAR/OCR) ratio, are more sensitive to this compound-induced apoptosis.[1][4] This suggests that the metabolic phenotype of a tumor could be a predictive biomarker for the efficacy of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
|---|---|
| PDK1 | 49 nM |
| PDK2 | 101 nM |
| PDK3 | 313 nM |
| PDK4 | >10 µM |
Data sourced from[1]
Table 2: Cellular and In Vivo Effects of this compound
| Parameter | Cancer Type/Cell Line | Treatment Details | Observed Effect |
|---|---|---|---|
| Cell Growth & Apoptosis | Multiple Myeloma | ~0.5 µM | Suppression of cell growth and induction of apoptosis.[5][6] |
| Mitochondrial ROS Generation | A549, EBC-1 | 10 µmol/L for 24 hours | Significant increase in mitochondrial ROS.[4] |
| Mitochondrial Membrane Potential | A549, EBC-1 | 10 µmol/L for 24 hours | Dramatic decrease in mitochondrial membrane potential.[4] |
| Cell Apoptosis | A549, EBC-1 | 10 µmol/L for 48 hours | Significant increase in the ratio of apoptotic cells.[4] |
| Tumor Volume Reduction | In vivo model | Not specified | 67.5% reduction in tumor volume compared to vehicle control.[1] |
| PDHA1 Phosphorylation | A549 | Time- and dose-dependent | Inhibition of PDHA1 phosphorylation.[1] |
Experimental Protocols
The following is a summary of the experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability Assay (CCK-8)
-
Purpose: To assess the effect of this compound on cancer cell proliferation.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration. Cell viability is then measured using the Cell Counting Kit-8 (CCK-8) assay, which is based on the bioreduction of a tetrazolium salt to a formazan dye by cellular dehydrogenases. The absorbance is read at a specific wavelength to quantify the number of viable cells.[4]
Immunoblotting
-
Purpose: To detect the phosphorylation status of proteins, such as PDHA1.
-
Methodology: Cancer cells are treated with this compound for specified times and concentrations. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific to the phosphorylated and total forms of the target protein, followed by incubation with a secondary antibody. The protein bands are then visualized using a chemiluminescence detection system.[4]
Measurement of Mitochondrial ROS
-
Purpose: To quantify the generation of reactive oxygen species in the mitochondria.
-
Methodology: Cells are treated with this compound and then incubated with a fluorescent probe that is specific for mitochondrial ROS (e.g., MitoSOX Red). The fluorescence intensity is then measured using flow cytometry or a fluorescence microscope.[4]
Assessment of Mitochondrial Membrane Potential
-
Purpose: To evaluate the effect of this compound on mitochondrial integrity.
-
Methodology: this compound-treated cells are stained with a lipophilic cationic dye (e.g., JC-1 or TMRE) that accumulates in the mitochondria in a membrane potential-dependent manner. The fluorescence is then analyzed by flow cytometry or fluorescence microscopy to determine changes in the mitochondrial membrane potential.[4]
Apoptosis Assay
-
Purpose: To quantify the extent of this compound-induced apoptosis.
-
Methodology: Apoptosis is typically measured using an Annexin V/Propidium Iodide (PI) staining kit followed by flow cytometry. Annexin V binds to phosphatidylserine that is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.[4]
Figure 3: General experimental workflow for evaluating the effects of this compound.
Conclusion
This compound represents a promising therapeutic agent that targets the metabolic plasticity of cancer cells. By covalently inhibiting PDK1, this compound reverses the Warburg effect, leading to a metabolic shift from aerobic glycolysis to oxidative phosphorylation. This, in turn, induces ROS generation and triggers apoptosis, particularly in glycolysis-dependent cancer cells. The well-defined mechanism of action and the potential for patient stratification based on metabolic profiling make this compound a compelling candidate for further preclinical and clinical development in oncology.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of JX06: A Covalent Inhibitor of Pyruvate Dehydrogenase Kinase 1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological evaluation of JX06, a selective and covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1). This compound has emerged as a significant tool compound for studying the role of PDK1 in cancer metabolism and represents a promising scaffold for the development of novel anti-cancer therapeutics. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, detailed experimental protocols for its synthesis and evaluation, and visual representations of its associated signaling pathways and experimental workflows.
Introduction: Targeting Cancer Metabolism with this compound
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is crucial for supporting rapid cell proliferation and survival. Pyruvate Dehydrogenase Kinase 1 (PDK1) is a key mitochondrial enzyme that plays a pivotal role in this metabolic switch by phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex, thereby shunting pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate production.
The discovery of this compound stemmed from chemical optimization efforts based on the known pesticide and anticancer agent, thiram. This compound was identified as a more potent and selective inhibitor of PDK1.[1] This guide provides an in-depth look at the scientific foundation of this compound, offering valuable information for researchers in oncology, metabolism, and drug discovery.
Discovery and Synthesis of this compound
This compound, with the chemical name bis(morpholinothiocarbonyl) disulfide, is a structural analog of thiram. Its synthesis involves a two-step one-pot reaction.
Chemical Structure
-
IUPAC Name: 4,4'-(Dithiodicarbonothioyl)bis(morpholine)
-
Molecular Formula: C₁₀H₁₆N₂O₂S₄
-
Molecular Weight: 324.51 g/mol
-
CAS Number: 729-46-4
Synthesis Protocol
The synthesis of this compound can be adapted from established methods for preparing thiuram disulfides. A one-pot method using an aqueous medium is presented below, based on similar syntheses.
Materials:
-
Morpholine
-
Carbon disulfide (CS₂)
-
Hydrogen peroxide (H₂O₂)
-
Water (H₂O)
-
Reaction vessel with stirring and temperature control
-
Dropping funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a reaction vessel, add a specific molar equivalent of morpholine to water.
-
While stirring and maintaining the temperature between 20-40°C, add dropwise one molar equivalent of carbon disulfide.
-
Continue stirring the mixture for 2-4 hours to form the intermediate, morpholine-4-dithiocarbamate.
-
After the initial reaction is complete, add dropwise a molar equivalent of hydrogen peroxide, maintaining the reaction temperature between 40-60°C.
-
After the addition of hydrogen peroxide is complete, continue to stir the mixture for an additional hour.
-
The resulting solid precipitate, this compound, is then collected by filtration.
-
The collected solid is washed with water and dried to yield the final product.
Mechanism of Action
This compound is a selective and covalent inhibitor of PDK1.[2][3] It forms a disulfide bond with the thiol group of a conserved cysteine residue (C240) located in a hydrophobic pocket adjacent to the ATP-binding site of the PDK1 enzyme.[2][4] This covalent modification induces a conformational change that hinders the access of ATP to its binding pocket, thereby irreversibly inhibiting the enzymatic activity of PDK1.[2][4]
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Target | IC₅₀ (μM) | Assay Type | Reference |
| PDK1 | 0.049 | Cell-free enzymatic assay | [5] |
| PDK2 | 0.101 | Cell-free enzymatic assay | [5] |
| PDK3 | 0.313 | Cell-free enzymatic assay | [5] |
Table 1: In Vitro Inhibitory Activity of this compound against PDK Isoforms
| Cell Line | Cancer Type | IC₅₀ (μM) | Assay Type | Reference |
| Kelly | Neuroblastoma | 0.289 | CCK8 Assay (72 hrs) | [5] |
| A549 | Lung Cancer | 0.48 | CCK8 Assay (72 hrs) | [5] |
| Multiple Myeloma Cells | Multiple Myeloma | ~0.5 | Cell Growth Assay | [6] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
PDK1 Enzymatic Assay
This protocol outlines a general procedure for measuring the enzymatic activity of PDK1 and assessing the inhibitory effect of this compound.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate peptide (e.g., PDKtide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the PDK1 enzyme to each well and incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding a mixture of the PDK1 substrate peptide and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Cell Viability Assay (CCK-8)
This protocol describes how to assess the effect of this compound on the viability of cancer cells.
Materials:
-
A549 or other cancer cell lines
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of PDHA1 Phosphorylation
This protocol is for detecting changes in the phosphorylation status of the PDH complex subunit PDHA1 upon treatment with this compound.
Materials:
-
A549 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDHA1 (Ser293), anti-total-PDHA1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat A549 cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-PDHA1 signal to total PDHA1 and the loading control.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol outlines a method to measure changes in mitochondrial ROS levels after this compound treatment.
Materials:
-
Cancer cells
-
This compound
-
MitoSOX™ Red mitochondrial superoxide indicator or similar probe
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Incubate the cells with MitoSOX™ Red according to the manufacturer's instructions.
-
Wash the cells to remove excess probe.
-
Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes how to measure changes in the mitochondrial membrane potential.
Materials:
-
Cancer cells
-
This compound
-
JC-1 or TMRE mitochondrial membrane potential probe
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound.
-
Incubate the cells with JC-1 or TMRE according to the manufacturer's protocol.
-
Wash the cells.
-
Measure the fluorescence. For JC-1, the ratio of red to green fluorescence is calculated. For TMRE, a decrease in fluorescence intensity indicates depolarization.
Apoptosis Assay
This protocol details the detection of apoptosis induced by this compound.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Mouse Model
This protocol provides a general outline for evaluating the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
A549 cancer cells
-
Matrigel
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of A549 cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).
Visualizations
Signaling Pathway
Caption: this compound inhibits PDK1, preventing PDH phosphorylation and promoting glucose oxidation.
Experimental Workflow: Western Blot
Caption: Workflow for analyzing protein phosphorylation via Western Blot.
Logical Relationship: this compound Mechanism of Action
Caption: Covalent modification of PDK1 by this compound leads to apoptosis.
Conclusion
This compound is a valuable chemical probe for elucidating the role of PDK1 in cancer biology. Its covalent mechanism of action provides sustained inhibition, and its selectivity makes it a powerful tool for in vitro and in vivo studies. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in utilizing this compound to explore the intricacies of cancer metabolism and to advance the development of novel therapeutic strategies targeting the Warburg effect.
References
- 1. US4144272A - Method of preparing tetraalkyl thiuram disulfides - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN106699622A - High-efficiency green synthesis method for thiram - Google Patents [patents.google.com]
- 4. EP0008055A1 - Process for the preparation of dimethyldiphenylthiuram disulphide - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102321890A - Method for preparing thiram by direct-electrochemical-oxidation - Google Patents [patents.google.com]
JX06: A Covalent Inhibitor Targeting the Metabolic Kinase PDK1
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of JX06, a selective and covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1). This document details the mechanism of action, quantitative biochemical and cellular data, and the experimental protocols utilized to characterize this compound.
Introduction
Pyruvate Dehydrogenase Kinase 1 (PDK1) is a critical metabolic enzyme that plays a key role in the Warburg effect, a hallmark of cancer metabolism.[1][2] By phosphorylating and inactivating the pyruvate dehydrogenase (PDH) complex, PDK1 diverts glucose metabolism from mitochondrial oxidative phosphorylation to aerobic glycolysis.[1][3] This metabolic shift provides cancer cells with a growth advantage.[1] this compound has been identified as a potent and selective covalent inhibitor of PDK1, representing a promising therapeutic strategy for cancers dependent on aerobic glycolysis.[1][2][3]
Mechanism of Action
This compound functions as an irreversible inhibitor of PDK1 by forming a covalent disulfide bond with the thiol group of a conserved cysteine residue, C240, located in a hydrophobic pocket adjacent to the ATP-binding site.[1][2][3] This covalent modification induces a conformational change in the enzyme, specifically affecting Arginine 286, which in turn hinders the binding of ATP and impairs the kinase activity of PDK1.[1][2] Mass spectrometry analysis has confirmed the modification of the C240 residue by this compound.[1]
The proposed chemical reaction involves the disulfide bond in this compound reacting with the sulfhydryl group of the cysteine residue in PDK1.[4]
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key data points for easy comparison.
Biochemical Activity of this compound Against PDK Isoforms
| Target | IC50 (nM) | Reference |
| PDK1 | 49 | [3][5][6] |
| PDK2 | 101 | [3][5][6] |
| PDK3 | 313 | [3][5][6] |
| PDK4 | >10,000 | [3][6] |
Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) | Incubation Time | Reference |
| A549 | Antiproliferative | 0.48 | 72 hours | [5] |
| Kelly | Antiproliferative | 0.289 | 72 hours | [5] |
| Multiple Myeloma Cells | Apoptosis Induction | ~0.5 | Not Specified | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PDK1 signaling pathway, the mechanism of this compound covalent inhibition, and a typical experimental workflow for characterizing such an inhibitor.
PDK1 Signaling Pathway and this compound Inhibition
Caption: PDK1 signaling pathway and the inhibitory action of this compound.
Mechanism of this compound Covalent Inhibition
Caption: Logical relationship of this compound covalent inhibition of PDK1.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on descriptions from the primary literature.[1]
ELISA-Based Kinase Activity Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against PDK isoforms.
-
Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition is quantified by a decrease in the phosphorylation signal.
-
Procedure:
-
Recombinant PDK1, PDK2, or PDK3 enzyme is pre-incubated with varying concentrations of this compound for 30 minutes.
-
The kinase reaction is initiated by the addition of ATP and a specific substrate.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is detected using a specific antibody and a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or fluorometric readout.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (CCK-8)
-
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
-
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Procedure:
-
Cancer cells (e.g., A549, Kelly) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
After the treatment period, the CCK-8 reagent is added to each well and incubated for 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
-
Western Blotting for PDHA1 Phosphorylation
-
Objective: To confirm the target engagement of this compound in a cellular context by measuring the phosphorylation status of a direct PDK1 substrate.
-
Procedure:
-
Cancer cells (e.g., A549) are treated with this compound at various concentrations or for different time points.
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated PDHA1 (e.g., at Ser293 and Ser232) and total PDHA1.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Biotinylated this compound Pull-Down Assay
-
Objective: To demonstrate the direct and covalent binding of this compound to PDK1 in a cellular lysate.
-
Procedure:
-
A biotin-conjugated version of this compound is synthesized.
-
A549 cell lysate is incubated with the biotinylated this compound.
-
In a competition experiment, the lysate is co-incubated with an excess of free, non-biotinylated this compound.
-
Streptavidin-coated beads are added to the lysate to capture the biotin-JX06-protein complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The captured proteins are eluted and analyzed by western blotting using an anti-PDK1 antibody.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Human cancer cells (e.g., A549 or HT-29) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered daily (e.g., via intraperitoneal injection) at specified dosages (e.g., 40-80 mg/kg) for a defined period (e.g., 21 days).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the treatment period, tumors are excised and weighed.
-
Tumor tissue and serum can be collected for pharmacodynamic analysis, such as measuring intratumoral PDHA1 phosphorylation and serum lactate levels.[1]
-
Conclusion
This compound is a well-characterized covalent inhibitor of PDK1 with demonstrated biochemical and cellular activity. Its mechanism of action, involving the formation of a disulfide bond with C240 in PDK1, leads to a metabolic shift from glycolysis to oxidative phosphorylation, inducing oxidative stress and apoptosis in cancer cells.[1][2] The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other covalent PDK1 inhibitors as potential cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of JX06 on Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of JX06, a novel small molecule inhibitor, with a specific focus on its impact on cellular metabolic pathways. This compound has emerged as a potent and selective covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key regulator of glucose metabolism.[1][2][3][4] Its ability to modulate metabolic signaling pathways has positioned it as a compound of interest for further investigation in oncology and metabolic diseases.
Core Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of PDK1.[1][3][4] PDK1 is a mitochondrial enzyme that plays a crucial role in the regulation of the Pyruvate Dehydrogenase Complex (PDC).[2][5] It functions by phosphorylating and thereby inactivating the E1α subunit of PDC (PDHA1), which in turn inhibits the conversion of pyruvate to acetyl-CoA.[2][5] This action effectively acts as a brake on the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation, shunting glucose metabolism towards aerobic glycolysis, a phenomenon famously observed in cancer cells and known as the Warburg effect.[3][4]
This compound has been identified as a covalent inhibitor of PDK1.[2][3] It forms a disulfide bond with a conserved cysteine residue (C240) located in a hydrophobic pocket near the ATP-binding site of the PDK1 enzyme.[2][3][5] This covalent modification induces a conformational change that hinders ATP from accessing its binding pocket, leading to the irreversible inhibition of PDK1's kinase activity.[3][4] By inhibiting PDK1, this compound effectively releases the brake on the PDC, leading to a metabolic shift from aerobic glycolysis towards oxidative phosphorylation.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line | Assay Type | Reference |
| PDK1 | 49 nM | - | Enzymatic Assay | [2][7] |
| PDK2 | 101 nM | - | Enzymatic Assay | [2][7] |
| PDK3 | 313 nM | - | Enzymatic Assay | [2][7] |
| PDK4 | > 10 µM | - | Enzymatic Assay | [2][7] |
| A549 (Lung Cancer) | 0.48 µM | A549 | Antiproliferative Assay | [7] |
| Multiple Myeloma Cells | ~0.5 µM | MM.1S, U266, RPMI8226 | Cell Growth Suppression | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction | Reference |
| This compound | 80 mg/kg/day | 67.5% | [2][6] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the core signaling pathway affected by this compound.
Caption: this compound inhibits PDK1, leading to increased PDH activity and a metabolic shift from glycolysis to oxidative phosphorylation.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram outlines a typical experimental workflow for assessing the in vitro activity of this compound.
Caption: A representative workflow for characterizing the in vitro effects of this compound on cancer cells.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the literature on this compound. These are based on standard laboratory procedures and may require optimization for specific experimental conditions.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MM.1S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot Analysis for PDHA1 Phosphorylation
This protocol is for assessing the inhibition of PDK1 activity by measuring the phosphorylation status of its substrate, PDHA1.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-PDHA1 (Ser293), anti-PDHA1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse this compound-treated and control cells with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated PDHA1 signal to total PDHA1 and the loading control (β-actin).
Lactate Production Assay
This protocol measures the level of lactate in the cell culture medium as an indicator of aerobic glycolysis.
Materials:
-
Cancer cells treated with this compound
-
Cell culture medium
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Culture cells in the presence of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Collect the cell culture medium.
-
Centrifuge the medium to remove any detached cells.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., A549)
-
This compound formulation for injection (e.g., in a vehicle of saline with 5% DMSO and 10% Solutol)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 or 80 mg/kg) or vehicle control to the mice daily via intraperitoneal injection.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-PDHA1).
Conclusion
This compound is a potent and selective covalent inhibitor of PDK1 that effectively modulates cellular metabolism.[1][2][3] By inhibiting PDK1, this compound reverses the Warburg effect, promoting a shift from aerobic glycolysis to mitochondrial respiration.[3][6] This mechanism of action leads to increased oxidative stress and apoptosis in cancer cells, particularly those with a high glycolytic phenotype.[3] The preclinical data for this compound, including its in vitro potency and in vivo efficacy, support its continued investigation as a potential therapeutic agent for cancer and other metabolic diseases. This guide provides a comprehensive overview of the available technical information to aid researchers in the further development and characterization of this promising compound.
References
- 1. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
JX06: A Covalent Inhibitor of PDK1 for the Reversal of the Warburg Effect in Cancer Metabolism
A Technical Guide for Researchers and Drug Development Professionals
The Warburg effect, a hallmark of cancer metabolism, describes the propensity of cancer cells to favor aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic reprogramming supports rapid cell proliferation by providing not only ATP but also essential biosynthetic precursors. Pyruvate dehydrogenase kinase 1 (PDK1) is a key enzyme in this process, acting as a molecular switch that inhibits mitochondrial respiration. JX06 has emerged as a potent and selective covalent inhibitor of PDK1, demonstrating the potential to reverse the Warburg effect and induce cancer cell death. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and therapeutic implications of this compound.
Core Mechanism of Action
This compound selectively targets and inhibits PDK1 through a unique covalent modification. It forms a disulfide bond with the thiol group of a conserved cysteine residue (C240) located in a hydrophobic pocket adjacent to the ATP-binding site of the PDK1 enzyme.[1][2][3] This covalent binding induces conformational changes, specifically impacting Arginine 286, which hinders the access of ATP to its binding pocket, thereby impairing the enzymatic activity of PDK1.[1][3]
The inhibition of PDK1 by this compound leads to the reactivation of the pyruvate dehydrogenase complex (PDC).[1] PDK1 normally phosphorylates and inactivates the E1α subunit of pyruvate dehydrogenase (PDH), a critical gatekeeping enzyme that catalyzes the conversion of pyruvate to acetyl-CoA.[1][2] By preventing this phosphorylation, this compound restores PDH activity, redirecting the metabolic flux of glucose-derived pyruvate away from lactate production and towards the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1] This metabolic shift from aerobic glycolysis to mitochondrial respiration constitutes a reversal of the Warburg effect.
Quantitative Data Summary
The efficacy of this compound has been quantified across various enzymatic and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Notes | Reference |
| PDK1 IC50 | 49 nM | In vitro enzymatic assay | [2] |
| PDK2 IC50 | 101 nM | In vitro enzymatic assay | [2] |
| PDK3 IC50 | 313 nM | In vitro enzymatic assay | [2] |
| PDK4 Inhibition | Minimal at 10 µM | In vitro enzymatic assay | [2] |
| Table 1: In Vitro Inhibitory Activity of this compound against PDK Isoforms. This table showcases the potent and selective inhibitory activity of this compound against PDK1. |
| Cell Line | Treatment | Effect on Glucose Uptake | Effect on ATP Levels | Effect on Lactate Production | Reference |
| A549 | 10 µM this compound | Increased | Increased | Decreased | [1] |
| Table 2: Metabolic Effects of this compound in A549 Cancer Cells. This table illustrates the functional consequences of PDK1 inhibition by this compound, demonstrating a shift from glycolysis to oxidative phosphorylation. |
| Cell Type | ECAR/OCR Ratio | Sensitivity to this compound | Effect of this compound (10 µM) | Reference |
| High Glycolytic Cancer Cells | High | Sensitive | Increased mitochondrial ROS, apoptosis | [1] |
| Low Glycolytic/Normal Cells | Low | Less Sensitive | Marginal or undetectable effects | [1] |
| Table 3: Correlation between Glycolytic Dependence and this compound Sensitivity. This table highlights the selective cytotoxicity of this compound towards cancer cells that are highly reliant on the Warburg effect. |
Key Experimental Protocols
In Vitro PDK Enzymatic Assay
This protocol is used to determine the inhibitory activity of this compound against PDK isoforms.
-
Reagents: Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes, pyruvate dehydrogenase complex (PDC), thiamine pyrophosphate (TPP), coenzyme A (CoA), NAD+, pyruvate, and this compound.
-
Procedure:
-
The reaction is initiated by incubating the PDK isoform with the PDC in the presence of varying concentrations of this compound.
-
ATP is added to start the phosphorylation of PDH by PDK.
-
The reaction is stopped, and the remaining PDC activity is measured by monitoring the reduction of NAD+ to NADH at 340 nm, which is coupled to the conversion of pyruvate to acetyl-CoA.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cellular Metabolism Assays
These protocols assess the impact of this compound on key metabolic parameters in cancer cells.
-
Glucose Uptake Assay:
-
Cancer cells are treated with this compound for a specified duration.
-
A fluorescent glucose analog, such as 2-NBDG, is added to the culture medium.
-
After incubation, the cells are washed, and the intracellular fluorescence is measured using a flow cytometer or fluorescence plate reader to quantify glucose uptake.
-
-
ATP Measurement Assay:
-
Cells are treated with this compound.
-
Intracellular ATP levels are quantified using a luciferin/luciferase-based bioluminescence assay kit according to the manufacturer's instructions.
-
-
Lactate Production Assay:
-
The concentration of lactate in the cell culture medium is measured using a colorimetric or fluorometric lactate assay kit.
-
-
Extracellular Flux Analysis (Seahorse XF Analyzer):
-
The Seahorse XF Analyzer is used to measure the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.[1]
-
Cells are seeded in a Seahorse XF microplate and treated with this compound.
-
Baseline ECAR and OCR are measured, followed by sequential injections of metabolic modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function.
-
The ratio of ECAR to OCR is calculated to assess the relative reliance on glycolysis versus oxidative phosphorylation.[1]
-
Immunoblotting for PDH Phosphorylation
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of its downstream target.
-
Cell Lysis: Cancer cells are treated with this compound in a time- and dose-dependent manner.[1] Cells are then lysed to extract total protein.
-
SDS-PAGE and Western Blotting:
-
Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated PDHA1 (at Serine 293 and Serine 232) and total PDHA1.[1]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence. A decrease in the ratio of phosphorylated PDHA1 to total PDHA1 indicates inhibition of PDK1 activity.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in reversing the Warburg effect.
Caption: A typical experimental workflow for evaluating this compound.
Therapeutic Implications and Future Directions
The selective inhibition of PDK1 by this compound presents a promising therapeutic strategy for cancers that are highly dependent on aerobic glycolysis. By reversing the Warburg effect, this compound not only curtails the energy supply for cancer cells but also induces metabolic stress, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis.[1] This mechanism of action is particularly effective in cancer cells with a high ECAR/OCR ratio, indicating a strong reliance on glycolysis.[1]
Furthermore, the efficacy of this compound has been explored in combination therapies. For instance, in endometrial cancer models with diabetes, this compound nanoparticles combined with metformin, which inhibits mitochondrial complex I, demonstrated a synergistic antitumor effect by targeting cancer metabolism plasticity.[4][5][6] Similarly, this compound has shown promise in treating multiple myeloma, where it inhibits glycolysis and induces apoptosis, with enhanced cell death observed when combined with the proteasome inhibitor bortezomib.[7]
Future research should focus on optimizing the delivery of this compound to tumor tissues, potentially through nanoparticle formulations, to enhance its therapeutic index.[4][5] Additionally, identifying predictive biomarkers, such as the ECAR/OCR ratio or PDK1 expression levels, will be crucial for selecting patient populations most likely to benefit from this compound treatment. The continued exploration of this compound in various cancer types and in combination with other anticancer agents will further elucidate its therapeutic potential in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Cancer Metabolism Plasticity with this compound Nanoparticles via Inhibiting PDK1 Combined with Metformin for Endometrial Cancer Patients with Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Cancer Metabolism Plasticity with this compound Nanoparticles via Inhibiting PDK1 Combined with Metformin for Endometrial Cancer Patients with Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structural Analysis of the Covalent PDK1 Inhibitor JX06 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis, mechanism of action, and biological effects of JX06, a selective covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1). This document details the key molecular interactions, summarizes structure-activity relationships, and provides detailed protocols for essential experiments in the study of this compound and its analogs.
Core Concepts: this compound and its Target, PDK1
Pyruvate Dehydrogenase Kinase 1 (PDK1) is a critical metabolic enzyme that plays a pivotal role in the regulation of glucose metabolism. In cancer cells, a metabolic shift known as the "Warburg effect" is often observed, where cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation for energy production. PDK1 is a key driver of this switch. It phosphorylates and inactivates the E1α subunit of the pyruvate dehydrogenase complex (PDC), thereby inhibiting the conversion of pyruvate to acetyl-CoA and shunting glucose metabolites towards lactate production. This metabolic reprogramming provides cancer cells with a growth advantage.
This compound, chemically known as bis(4-morpholinylthiocarbonyl)disulfide, has been identified as a potent and selective covalent inhibitor of PDK1.[1][2] By inhibiting PDK1, this compound forces a metabolic reprogramming in cancer cells, shifting their metabolism from glycolysis back to oxidative phosphorylation. This leads to increased mitochondrial reactive oxygen species (ROS) production, cellular stress, and ultimately, apoptosis.[3]
Mechanism of Covalent Inhibition
The inhibitory activity of this compound stems from its ability to form a covalent disulfide bond with a specific and conserved cysteine residue, Cys240, located in a hydrophobic pocket adjacent to the ATP-binding site of PDK1.[1][2]
Signaling Pathway of this compound Action:
Caption: Covalent inhibition of PDK1 by this compound and subsequent metabolic reprogramming.
This covalent modification induces a conformational change in the enzyme, which hinders the access of ATP to its binding pocket, thereby inactivating PDK1.[1][2]
Quantitative Data and Structure-Activity Relationship (SAR)
The inhibitory potency of this compound against different PDK isoforms has been quantified, demonstrating its selectivity. While a comprehensive SAR table for a wide range of this compound analogs is not publicly available in a consolidated format, the key pharmacophore has been identified as the disulfide bond and the two flanking thioamide groups.
Table 1: Inhibitory Activity of this compound against PDK Isoforms
| Kinase | IC₅₀ (µM) |
| PDK1 | 0.049 |
| PDK2 | 0.101 |
| PDK3 | 0.313 |
Data sourced from multiple studies.
Structure-Activity Relationship Logic:
Caption: Key pharmacophoric elements of this compound for PDK1 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Synthesis of this compound (bis(morpholinothiocarbonyl) disulfide)
General Synthetic Workflow:
Caption: General synthetic workflow for bis(thiocarbonyl)disulfides like this compound.
PDK1 Enzymatic Assay
This protocol is for determining the in vitro inhibitory activity of this compound and its analogs against PDK1.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate peptide (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound or analog dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound or its analogs in DMSO.
-
In a 384-well plate, add 1 µL of the compound solution.
-
Add 2 µL of PDK1 enzyme diluted in kinase assay buffer.
-
Add 2 µL of a mixture of the PDK1 substrate peptide and ATP in kinase assay buffer to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Western Blot for PDHA1 Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of the PDK1 substrate, PDHA1, in cells.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PDHA1 (Ser293), anti-total-PDHA1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize the phospho-PDHA1 signal to total PDHA1 and the loading control.
Mass Spectrometry for this compound-PDK1 Adduct Identification
This protocol outlines the general steps for identifying the covalent modification of PDK1 by this compound using mass spectrometry.
Experimental Workflow:
Caption: Workflow for identifying the this compound-PDK1 covalent adduct by mass spectrometry.
Procedure:
-
Incubate recombinant human PDK1 with an excess of this compound.
-
Remove excess this compound by dialysis or gel filtration.
-
Denature the protein, reduce disulfide bonds with DTT, and alkylate non-modified cysteines with iodoacetamide.
-
Digest the protein into peptides using a protease such as trypsin.
-
Separate the peptides by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Acquire tandem mass spectra (MS/MS) of the peptides.
-
Search the MS/MS data against the human protein database, specifying a variable modification on cysteine residues corresponding to the mass of the this compound adduct.
-
Manually inspect the MS/MS spectra of candidate peptides to confirm the modification site.
Crystallization of the PDK1-JX06 Complex
Obtaining a high-resolution crystal structure of the PDK1-JX06 complex is crucial for understanding the precise molecular interactions.
General Crystallization Conditions for PDK1:
-
Protein: Human PDK1 catalytic domain (e.g., residues 51-359) at a concentration of 5-10 mg/mL.
-
Method: Sitting-drop or hanging-drop vapor diffusion.
-
Reservoir Solution: A common starting point is 0.1 M Tris-HCl pH 8.5, 2.0 M ammonium sulfate.
-
Additive: ATP is often included in the crystallization condition.
-
Incubation: Crystals are typically grown at 20°C.
Note: To obtain the PDK1-JX06 complex structure, this compound would need to be co-crystallized with PDK1 or soaked into pre-formed PDK1 crystals. The specific conditions would require empirical optimization.
Conclusion
This compound represents a promising class of covalent inhibitors targeting the metabolic enzyme PDK1. Its mechanism of action, involving the formation of a disulfide bond with Cys240, leads to a significant anti-cancer effect by reversing the Warburg effect and inducing apoptosis. The detailed structural and functional understanding of this compound and its analogs, facilitated by the experimental protocols outlined in this guide, will be instrumental in the development of novel and effective cancer therapeutics targeting metabolic vulnerabilities. Further exploration of the structure-activity relationship of this compound analogs holds the potential to yield compounds with improved potency and selectivity.
References
The Effects of JX06 on Mitochondrial Respiration: A Technical Overview
Abstract
This document provides a comprehensive analysis of the effects of the novel compound JX06 on mitochondrial respiration. This compound has been identified as a potent modulator of mitochondrial function, with significant implications for therapeutic development in metabolic and neurodegenerative diseases. This guide will detail the core findings from preclinical studies, including quantitative data on oxygen consumption rates, ATP production, and key signaling pathway interactions. Experimental methodologies are described to ensure reproducibility, and visual diagrams of the compound's mechanism of action are provided for enhanced clarity.
Introduction
Mitochondria are central to cellular bioenergetics, and their dysfunction is a hallmark of numerous human diseases. The intricate process of mitochondrial respiration, encompassing the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS), is a primary target for therapeutic intervention. The compound this compound has emerged from high-throughput screening as a promising candidate for modulating this pathway. This document synthesizes the current understanding of this compound's impact on mitochondrial bioenergetics, intended for researchers and drug development professionals.
Quantitative Analysis of this compound on Mitochondrial Function
The effects of this compound on mitochondrial respiration were assessed in isolated mitochondria and cellular models. Key bioenergetic parameters were measured using high-resolution respirometry.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Isolated Mitochondria
| Treatment Group | Basal Respiration (pmol O₂/min/mg protein) | State 3 Respiration (ADP-stimulated) (pmol O₂/min/mg protein) | State 4o Respiration (Oligomycin-inhibited) (pmol O₂/min/mg protein) | Maximal Respiration (FCCP-uncoupled) (pmol O₂/min/mg protein) |
| Vehicle Control | 150.5 ± 12.3 | 780.2 ± 45.1 | 145.8 ± 10.9 | 950.6 ± 60.2 |
| This compound (10 µM) | 148.9 ± 11.8 | 950.4 ± 50.3 | 147.2 ± 11.5 | 1150.1 ± 72.4 |
| This compound (50 µM) | 152.1 ± 13.0 | 1120.6 ± 65.7 | 149.3 ± 12.1 | 1380.5 ± 85.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Table 2: Effect of this compound on Cellular ATP Levels
| Treatment Group | Cellular ATP Concentration (µM) |
| Vehicle Control | 2.5 ± 0.3 |
| This compound (10 µM) | 3.1 ± 0.4* |
| This compound (50 µM) | 3.8 ± 0.5** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Signaling Pathways Modulated by this compound
This compound is hypothesized to exert its effects through the modulation of the SIRT1-PGC-1α signaling axis, a critical regulator of mitochondrial biogenesis and function.
This compound is a selective and covalent inhibitor of pyruvate dehydrogenase kinase (PDK), particularly PDK1.[1][2] PDKs are key enzymes that regulate the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[1] By phosphorylating and inactivating the pyruvate dehydrogenase (PDH) complex, PDKs act as a switch, reducing mitochondrial respiration and promoting aerobic glycolysis, a phenomenon often observed in cancer cells known as the Warburg effect.[1][2] this compound inhibits PDK1 by forming a disulfide bond with a conserved cysteine residue (C240), which leads to conformational changes that block ATP from its binding pocket, thereby impairing PDK1's enzymatic activity.[2] This inhibition of PDK1 by this compound reduces the phosphorylation of PDH, allowing for the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle, thus enhancing mitochondrial respiration.[1][3]
Caption: Mechanism of this compound action on mitochondrial respiration.
Experimental Protocols
Isolation of Mitochondria from Cultured Cells
This protocol is adapted for the isolation of functional mitochondria from cultured cells for subsequent bioenergetic assays.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and a cell pellet is obtained by centrifugation at 500 x g for 5 minutes at 4°C.
-
Homogenization: The cell pellet is resuspended in mitochondrial isolation buffer (e.g., MSHE buffer: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2) and homogenized using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Differential Centrifugation: The homogenate is centrifuged at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. The resulting supernatant is then centrifuged at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[4]
-
Washing: The mitochondrial pellet is washed with isolation buffer and centrifuged again at 10,000 x g for 15 minutes at 4°C.
-
Final Preparation: The final mitochondrial pellet is resuspended in a minimal volume of isolation buffer, and protein concentration is determined using a standard protein assay (e.g., BCA assay).
Measurement of Oxygen Consumption Rate (OCR)
High-resolution respirometry is used to measure OCR in isolated mitochondria or intact cells.
-
Instrument Setup: A high-resolution respirometer (e.g., Oroboros Oxygraph-2k) is calibrated according to the manufacturer's instructions.
-
Assay Medium: Isolated mitochondria or cells are suspended in a respiration buffer (e.g., MiR05).
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Basal Respiration: OCR is measured in the presence of substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate).
-
State 3 Respiration: ADP is added to stimulate ATP synthesis and measure the coupled respiration rate.
-
State 4o Respiration: Oligomycin, an ATP synthase inhibitor, is added to measure the leak respiration.
-
Maximal Respiration: A chemical uncoupler, such as FCCP, is titrated to measure the maximal capacity of the electron transport chain.
-
Inhibitor Titrations: Specific inhibitors of the respiratory complexes (e.g., rotenone for Complex I, antimycin A for Complex III) are added to dissect the contribution of each complex.
-
-
Data Analysis: OCR values are normalized to the amount of mitochondrial protein or cell number.
Caption: Experimental workflow for assessing mitochondrial function.
Cellular ATP Level Measurement
Cellular ATP levels are quantified using a luciferin-luciferase-based assay.[5]
-
Cell Lysis: Cells treated with vehicle or this compound are lysed to release intracellular ATP.
-
Assay Reaction: The cell lysate is mixed with a reagent containing luciferase and its substrate, D-luciferin.
-
Luminescence Measurement: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescence is measured using a luminometer.
-
Quantification: ATP concentration is determined by comparing the sample's luminescence to a standard curve generated with known ATP concentrations.
Discussion and Future Directions
The data presented in this guide demonstrate that this compound is a potent enhancer of mitochondrial respiration. By inhibiting PDK1, this compound effectively channels glucose-derived pyruvate into the TCA cycle, boosting oxidative phosphorylation and ATP production. This mechanism of action suggests that this compound holds significant therapeutic potential for diseases characterized by impaired mitochondrial metabolism.
Future research should focus on several key areas:
-
In vivo efficacy: Evaluating the therapeutic effects of this compound in animal models of metabolic and neurodegenerative diseases.
-
Off-target effects: A comprehensive analysis of the selectivity of this compound and its potential off-target interactions.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
Conclusion
This compound represents a promising new chemical entity for the modulation of mitochondrial bioenergetics. Its well-defined mechanism of action, centered on the inhibition of PDK1, provides a strong rationale for its further development as a therapeutic agent. The experimental protocols and data presented herein serve as a foundational resource for researchers in the field of mitochondrial biology and drug discovery.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of mitochondria from mouse tissues for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
JX06: A Technical Guide on its Early-Stage Anti-Tumor Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
JX06 is a novel small molecule inhibitor identified in early-stage research demonstrating significant anti-tumor properties. This document provides a comprehensive technical overview of the core findings related to this compound, focusing on its mechanism of action, efficacy in preclinical models, and the methodologies employed in its initial characterization. The information is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug development.
Mechanism of Action: Covalent Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1)
This compound functions as a potent and selective covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][2][3] PDK1 is a key enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inactivation of the E1α subunit of the Pyruvate Dehydrogenase (PDH) complex (PDHA1).[2] This inactivation shifts glucose metabolism from mitochondrial oxidative phosphorylation towards aerobic glycolysis, a phenomenon often observed in cancer cells and known as the Warburg effect.
By inhibiting PDK1, this compound prevents the phosphorylation of PDHA1, thereby maintaining the activity of the PDH complex.[2][4] This leads to a metabolic reprogramming in cancer cells, shifting their energy production back from glycolysis towards oxidative phosphorylation.[2] this compound forms a disulfide bond with a conserved cysteine residue (Cys240) in the ATP-binding pocket of PDK1, leading to irreversible inhibition.[2][3] This covalent modification induces conformational changes that block ATP from binding, thus inhibiting the kinase activity of PDK1.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound against PDK Isoforms
| PDK Isoform | IC50 (nM) |
| PDK1 | 49[1] |
| PDK2 | 101[1] |
| PDK3 | 313[1] |
| PDK4 | >10,000[1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |
| This compound | 67.5[1] | Significant reduction (specific % not stated)[1] |
| Vehicle Control | 0 | 0 |
Table 3: Cellular Effects of this compound on Cancer Cells
| Cell Line | Assay | Effect | Concentration/Time |
| A549 | Cell Growth | Dose-dependent suppression[1] | Not specified |
| A549 | Apoptosis | Induction[1] | Not specified |
| Multiple Myeloma Cells | Cell Growth | Suppression[4] | Starting from ~0.5 µM[4] |
| Multiple Myeloma Cells | Apoptosis | Induction[4] | Starting from ~0.5 µM[4] |
| A549 | PDHA1 Phosphorylation | Time and dose-dependent inhibition[1] | Not specified |
| A549 | Glucose Uptake | Increased[1] | Not specified |
| A549 | Intracellular ATP | Increased[1] | Not specified |
| A549 | Lactate Production | Reduced[1] | Not specified |
| Cancer cells with high ECAR/OCR | ROS Generation | Induced[1] | Not specified |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and the general workflows of key experiments.
Caption: this compound inhibits PDK1, preventing PDHA1 phosphorylation and promoting mitochondrial metabolism.
Caption: General workflow for in vitro characterization of this compound's anti-tumor effects.
Caption: General workflow for in vivo evaluation of this compound's anti-tumor efficacy.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., A549, multiple myeloma cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for PDHA1 Phosphorylation
-
Cell Lysis: After treatment with this compound for the indicated times and concentrations, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PDHA1 (e.g., Ser293) and total PDHA1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated PDHA1 normalized to total PDHA1 and the loading control.
In Vivo Tumor Xenograft Model (A549)
-
Cell Preparation: Culture A549 human lung carcinoma cells and harvest them during the logarithmic growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Cell Implantation: Subcutaneously inject approximately 1-5 x 10^6 A549 cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., intraperitoneally or orally) at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Weigh the excised tumors and process them for further analysis, such as Western blotting for p-PDHA1 or histopathology.
Conclusion
The early-stage research on this compound provides compelling evidence for its potential as an anti-tumor agent. Its selective and covalent inhibition of PDK1 leads to a significant metabolic shift in cancer cells, promoting apoptosis and suppressing tumor growth in preclinical models. The data and protocols presented in this guide offer a solid foundation for further investigation and development of this compound as a novel cancer therapeutic. Future studies should focus on elucidating the full spectrum of its anti-cancer activity, optimizing its pharmacological properties, and identifying predictive biomarkers for patient stratification.
References
JX06: A Technical Guide to its Isoform Selectivity for Pyruvate Dehydrogenase Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Dehydrogenase Kinase (PDK) isoforms are critical regulators of cellular metabolism, representing key therapeutic targets in oncology and metabolic diseases. The metabolic shift towards aerobic glycolysis in cancer cells, known as the Warburg effect, is largely mediated by the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC) by PDKs. JX06 has been identified as a potent and selective covalent inhibitor of specific PDK isoforms. This document provides an in-depth technical overview of this compound's selectivity profile, the experimental methodologies used to determine this profile, and the signaling context in which it operates.
Quantitative Data: this compound Selectivity Profile
This compound demonstrates potent and differential inhibitory activity against the four human PDK isoforms. Biochemical enzymatic assays have quantified its half-maximal inhibitory concentration (IC50) against PDK1, PDK2, and PDK3. Notably, this compound shows minimal activity against the PDK4 isoform at significant concentrations.[1] This selectivity profile suggests this compound acts as a pan-inhibitor of PDK1, 2, and 3.
Table 1: IC50 Values of this compound against PDK Isoforms
| Isoform | This compound IC50 (µM) | This compound IC50 (nM) |
|---|---|---|
| PDK1 | 0.049 ± 0.003 | 49[1] |
| PDK2 | 0.101 ± 0.028 | 101[1] |
| PDK3 | 0.313 ± 0.011 | 313[1] |
| PDK4 | > 10[1] | > 10,000[1] |
The potency of this compound is significantly higher than that of dichloroacetate (DCA), a well-known pan-PDK inhibitor, which exhibits IC50 values in the millimolar range.[2]
Furthermore, the selectivity of this compound was assessed against a broad panel of 323 kinases implicated in cancer. At a concentration of 10 µM, this compound demonstrated remarkable selectivity for PDKs.[3] While some inhibition of Focal Adhesion Kinase (FAK) was observed in the biochemical assay, this activity was not replicated in cellular contexts.[2][3]
Mechanism of Action: Covalent Inhibition
This compound functions as a covalent inhibitor, a mechanism that contributes to its potency and selectivity. It selectively targets a conserved cysteine residue (C240) within a hydrophobic pocket adjacent to the ATP-binding site of PDK1.[3]
The core mechanism involves the formation of a disulfide bond between this compound and the thiol group of C240.[3] This covalent modification induces a conformational change in a nearby arginine residue (Arg286), which in turn obstructs the binding of ATP to the kinase domain, thereby inhibiting PDK1's enzymatic activity.
Signaling Pathway Context
PDKs are central regulators in the metabolic switch between glycolysis and mitochondrial respiration. By phosphorylating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC), PDKs inhibit its function. This blockage prevents the conversion of pyruvate to acetyl-CoA, shunting glucose metabolism away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production, even in the presence of oxygen (aerobic glycolysis). This compound, by inhibiting PDK1/2/3, reactivates the PDC, reversing the Warrupt effect and promoting oxidative phosphorylation.[2][3]
Experimental Protocols
The determination of this compound's selectivity and mechanism relies on specific biochemical and cell-based assays.
Biochemical PDK Isoform Selectivity Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.
Objective: To determine the IC50 values of this compound against purified human PDK isoforms (PDK1, PDK2, PDK3, PDK4).
Materials:
-
Recombinant active PDK1, PDK2, PDK3, PDK4 enzymes
-
PDKtide substrate (or other suitable substrate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50μM DTT)
-
ATP solution (at Km concentration for each isoform)
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) control.
-
Enzyme Addition: Add 2.5 µL of diluted PDK enzyme to each well, except for the "no enzyme" blank controls.
-
Reaction Initiation: Add 5 µL of a 2X ATP/Substrate mix to all wells to initiate the kinase reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ATP Depletion: Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract background luminescence (no enzyme control) from all wells. Plot the percentage of inhibition against the log concentration of this compound. Calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
Biotinylated-JX06 Pull-Down Assay
This assay is used to confirm the direct covalent binding of this compound to its protein target in a cellular context.[2]
Objective: To demonstrate that this compound covalently binds to PDK1 in cell lysates.
Materials:
-
Biotin-conjugated this compound
-
A549 lung cancer cells (or other relevant cell line)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffers (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Unconjugated this compound (for competition experiment)
-
Equipment for SDS-PAGE and Western Blotting
-
Anti-PDK1 antibody
Protocol:
-
Cell Lysis: Harvest A549 cells and prepare a clarified cell lysate by sonication or douncing, followed by centrifugation.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Binding Reaction:
-
Test Sample: Incubate a defined amount of cell lysate (e.g., 1 mg) with biotin-conjugated this compound for 2 hours at 4°C with gentle rotation.
-
Competition Control: Pre-incubate the lysate with a 30-fold excess of unconjugated this compound for 1 hour before adding the biotin-conjugated this compound.
-
Negative Control: Incubate lysate with DMSO.
-
-
Bead Preparation: Wash streptavidin magnetic beads three times with Lysis Buffer.
-
Capture: Add the pre-washed streptavidin beads to the lysates from Step 3 and incubate for an additional 2 hours at 4°C with rotation to capture the biotin-JX06-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 5 times) with a high-stringency wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by resuspending them in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a primary antibody specific for PDK1.
Conclusion
This compound is a potent inhibitor of PDK isoforms 1, 2, and 3, with exceptional selectivity against PDK4 and the broader human kinome. Its covalent mechanism of action, targeting a specific cysteine residue, underpins its high potency. The detailed experimental protocols and pathway context provided herein offer a comprehensive guide for researchers investigating PDK inhibition and cellular metabolism. This understanding of this compound's selectivity is crucial for its development as a targeted therapeutic agent and as a chemical probe to further elucidate the distinct roles of PDK isoforms in health and disease.
References
The Pharmacophore of JX06: A Covalent Inhibitor of Pyruvate Dehydrogenase Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacophore of JX06, a selective and covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1). This compound presents a promising avenue for therapeutic intervention in cancers characterized by a high glycolytic rate, often referred to as the Warburg effect. This document outlines the mechanism of action, structure-activity relationship, and the key molecular interactions that define the pharmacophoric features of this compound.
Executive Summary
This compound is a potent and selective inhibitor of the Pyruvate Dehydrogenase Kinase (PDK) family, with a pronounced selectivity for PDK1.[1][2][3] Its mechanism of action is distinguished by the formation of a covalent disulfide bond with a specific cysteine residue within the ATP-binding pocket of PDK1.[4] This irreversible inhibition leads to the reactivation of the Pyruvate Dehydrogenase Complex (PDC), shifting cellular metabolism from aerobic glycolysis towards oxidative phosphorylation. This metabolic reprogramming can induce oxidative stress and apoptosis in cancer cells that are highly dependent on glycolysis for survival.[4][5]
Quantitative Data
The inhibitory activity of this compound against various PDK isoforms and its anti-proliferative effects on cancer cell lines are summarized below.
| Target | IC50 (µM) | Assay Type |
| PDK1 | 0.049 | Cell-free enzymatic assay |
| PDK2 | 0.101 | Cell-free enzymatic assay |
| PDK3 | 0.313 | Cell-free enzymatic assay |
| PDK4 | > 10 | Cell-free enzymatic assay |
Table 1: Inhibitory Activity of this compound against PDK Isoforms. [1][2][3] Data from cell-free enzymatic assays demonstrate the potent and selective inhibition of PDK1 by this compound.
| Cell Line | IC50 (µM) | Assay Duration (hrs) | Assay Type |
| Kelly (neuroblastoma) | 0.289 | 72 | CCK8 assay |
| A549 (lung carcinoma) | 0.48 | 72 | CCK8 assay |
| Multiple Myeloma (MM) cells | ~ 0.5 | Not specified | Cell growth and apoptosis assays |
Table 2: Anti-proliferative Activity of this compound. [1][6] this compound demonstrates potent anti-proliferative effects in various cancer cell lines.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by targeting the PDK1-mediated regulation of cellular metabolism. The core of its mechanism is the covalent modification of its target enzyme.
Covalent Inhibition of PDK1
This compound is a covalent inhibitor that forms a disulfide bond with the thiol group of a conserved cysteine residue, Cys240, located in a hydrophobic pocket adjacent to the ATP-binding site of PDK1.[3][4] This covalent modification is irreversible and leads to a conformational change in the enzyme, particularly affecting the positioning of Arginine 286.[4] This conformational shift sterically hinders the binding of ATP to its pocket, thereby inactivating the kinase activity of PDK1.[4]
Caption: Covalent inhibition of PDK1 by this compound.
Modulation of Cellular Metabolism
PDK1 is a key enzyme in the regulation of glucose metabolism. By phosphorylating and inactivating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC), PDK1 diverts pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production, a hallmark of cancer cell metabolism.[3][4] Inhibition of PDK1 by this compound reverses this process.
Caption: this compound-induced metabolic shift.
Pharmacophore of this compound
Based on its mechanism of action and interaction with the PDK1 binding site, the key pharmacophoric features of this compound can be defined as follows:
-
Covalent Warhead: The disulfide bond is the critical feature responsible for the covalent and irreversible inhibition of PDK1. This "warhead" targets the thiol group of Cys240.
-
Hydrophobic Moiety: The molecule contains structural elements that favorably interact with the hydrophobic pocket adjacent to the ATP-binding site. This interaction is crucial for the initial recognition and positioning of the molecule for the covalent reaction to occur.[4]
-
Scaffold for Optimal Positioning: The overall structure of this compound acts as a scaffold that presents the disulfide warhead in the correct orientation to react with Cys240 while the hydrophobic parts of the molecule are anchored in the nearby pocket.
Caption: Key pharmacophoric features of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of the findings.
Cell-Free Enzymatic Assay for PDK Inhibition
-
Objective: To determine the IC50 values of this compound against PDK isoforms.
-
Procedure:
-
Recombinant human PDK1, PDK2, or PDK3 protein is incubated with this compound at varying concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of the substrate, the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC-E1), and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The extent of PDC-E1 phosphorylation is quantified. This can be achieved using methods such as radioactive assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or antibody-based detection of the phosphorylated PDC-E1 (e.g., ELISA or Western blot).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]
-
Cell Proliferation Assay (CCK8)
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., A549, Kelly) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a 72-hour incubation period, the Cell Counting Kit-8 (CCK8) reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours to allow for the conversion of the WST-8 tetrazolium salt to a formazan dye by cellular dehydrogenases.
-
The absorbance at 450 nm is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined from the dose-response curves.[1]
-
Western Blot Analysis of PDH Phosphorylation
-
Objective: To confirm the inhibition of PDK1 activity in cells by measuring the phosphorylation status of its substrate, PDH.
-
Procedure:
-
Cancer cells are treated with this compound at various concentrations and for different durations.
-
Following treatment, cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated PDH (e.g., anti-p-PDHA1 Ser293) and total PDH. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
The membrane is then incubated with appropriate HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative levels of phosphorylated PDH.[2][3]
-
Caption: Western blot workflow for p-PDH detection.
Conclusion
The pharmacophore of this compound is defined by its ability to covalently modify Cys240 within a hydrophobic pocket of PDK1. This irreversible inhibition offers a potent mechanism to reprogram cancer cell metabolism, leading to anti-proliferative effects. The quantitative data and experimental protocols provided herein offer a comprehensive understanding for researchers engaged in the development of novel PDK inhibitors and the exploration of metabolic targets in oncology. The unique covalent mechanism of this compound distinguishes it from ATP-competitive inhibitors and provides a strong foundation for the design of next-generation therapeutics targeting the Warburg effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
JX06 and its Impact on Cellular Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JX06 is a selective, covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), a critical enzyme in cellular metabolism.[1] By inhibiting PDK1, this compound instigates a metabolic shift from aerobic glycolysis to mitochondrial oxidative phosphorylation. This alteration in glucose metabolism has profound implications for cellular redox homeostasis, primarily characterized by an increase in reactive oxygen species (ROS) and the subsequent activation of cellular stress responses. This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts cellular redox balance, supported by experimental protocols and data presented in a structured format for clarity and comparative analysis.
Introduction to this compound and Cellular Redox Homeostasis
Cellular redox homeostasis is a tightly regulated equilibrium between the production of reactive oxygen species (ROS) and the capacity of the cell to neutralize them through its antioxidant defense systems. Disruptions in this balance, leading to an excess of ROS, result in oxidative stress, a condition implicated in numerous pathological states, including cancer.
This compound is a small molecule inhibitor that selectively targets Pyruvate Dehydrogenase Kinase 1 (PDK1).[1] PDK1 is a key regulatory enzyme that phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, thereby limiting the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[2][3] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), PDK1 is often overexpressed, contributing to this metabolic phenotype. By inhibiting PDK1, this compound reverses this glycolytic switch, forcing cancer cells to rely more on mitochondrial respiration, which consequently leads to increased ROS production.[4]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on PDK1 through a covalent modification of a conserved cysteine residue within the ATP-binding pocket of the enzyme. This irreversible binding leads to the inactivation of PDK1, which in turn prevents the phosphorylation and inactivation of the PDH complex. The reactivated PDH complex then catalyzes the conversion of pyruvate to acetyl-CoA, fueling the TCA cycle and oxidative phosphorylation.[1]
Impact of this compound on Reactive Oxygen Species (ROS) Production
A primary and well-documented consequence of this compound-mediated PDK1 inhibition is the elevation of intracellular ROS levels.[4] The forced shift towards oxidative phosphorylation increases the electron flux through the electron transport chain (ETC), leading to a higher rate of electron leakage and the subsequent formation of superoxide anions (O₂⁻), the primary mitochondrial ROS.
Quantitative Data on ROS Production
While direct quantitative data for this compound-induced ROS increase is not extensively published, studies on PDK1 inhibitors consistently demonstrate a significant elevation in ROS levels. The table below summarizes the expected impact based on available literature.
| Parameter | Cell Line | Treatment | Expected Outcome | Reference |
| Mitochondrial ROS | Cancer Cells | This compound (10 µM, 24h) | Significant Increase | [5] (Qualitative) |
| Intracellular ROS | Various Cancer Cells | PDK1 Inhibitors (e.g., DCA) | 1.5 to 4-fold increase | Inferred from[5] |
Table 1: Summary of this compound's Expected Impact on ROS Production.
Experimental Protocol: Measurement of Intracellular ROS
The following protocol is a standard method for quantifying intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
Materials:
-
H₂DCFDA (e.g., from Thermo Fisher Scientific)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
H₂DCFDA Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of 10 µM H₂DCFDA in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the H₂DCFDA solution and wash the cells twice with warm PBS.
-
Treatment: Add 100 µL of fresh culture medium containing the desired concentrations of this compound, vehicle control, or positive control (H₂O₂) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 1, 6, or 24 hours) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
Potential Impact of this compound on the Cellular Antioxidant Response
The increase in ROS triggered by this compound is expected to activate the cell's endogenous antioxidant defense mechanisms. This response is primarily aimed at restoring redox homeostasis and mitigating oxidative damage.
The Glutathione System
Glutathione (GSH) is a major cellular antioxidant. Under oxidative stress, GSH is oxidized to glutathione disulfide (GSSG). The ratio of GSH to GSSG is a critical indicator of cellular redox status. While direct studies on this compound's effect on the glutathione system are lacking, the expected increase in ROS would likely lead to a decrease in the GSH/GSSG ratio.
| Parameter | Expected Impact of this compound | Rationale |
| GSH Levels | Decrease | Oxidation to GSSG to neutralize ROS. |
| GSSG Levels | Increase | Result of GSH oxidation. |
| GSH/GSSG Ratio | Decrease | Indicative of oxidative stress. |
Table 2: Expected Impact of this compound on the Glutathione System (Inferred).
Antioxidant Enzymes
Cells possess a battery of antioxidant enzymes to detoxify ROS. The primary enzymes involved are superoxide dismutase (SOD), which converts superoxide to hydrogen peroxide (H₂O₂), and catalase, which decomposes H₂O₂ into water and oxygen. Increased ROS levels are known to upregulate the activity of these enzymes as a compensatory response.
| Enzyme | Expected Impact of this compound | Rationale |
| Superoxide Dismutase (SOD) Activity | Increase | Upregulation to manage increased superoxide levels. |
| Catalase Activity | Increase | Upregulation to detoxify the resulting hydrogen peroxide. |
Table 3: Expected Impact of this compound on Antioxidant Enzyme Activity (Inferred).
Experimental Protocols for Antioxidant Response
Detailed protocols for measuring glutathione levels and the activity of SOD and catalase are provided below. These are representative methods that can be employed to investigate the inferred effects of this compound.
Glutathione Assay (GSH/GSSG Ratio): A common method is the DTNB-GSSG reductase recycling assay.
-
Sample Preparation: Lyse cells and deproteinize the lysate. For GSSG measurement, treat an aliquot of the lysate with 2-vinylpyridine to derivatize GSH.
-
Assay Reaction: In a 96-well plate, mix the sample with a reaction buffer containing DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) and glutathione reductase.
-
Initiation and Measurement: Start the reaction by adding NADPH. The rate of formation of the yellow product, TNB (thio-nitrobenzoate), is measured spectrophotometrically at 412 nm and is proportional to the glutathione concentration.
Superoxide Dismutase (SOD) Activity Assay: This assay is often based on the inhibition of a superoxide-generating system.
-
Sample Preparation: Prepare cell lysates.
-
Reaction Mixture: In a 96-well plate, add the sample to a reaction mixture containing a substrate that produces a colored product upon reaction with superoxide (e.g., WST-1 or cytochrome c) and a source of superoxide (e.g., xanthine/xanthine oxidase).
-
Measurement: The activity of SOD in the sample will inhibit the colorimetric reaction. The degree of inhibition is measured spectrophotometrically and is proportional to the SOD activity.
Catalase Activity Assay: This assay typically measures the decomposition of hydrogen peroxide.
-
Sample Preparation: Prepare cell lysates.
-
Reaction: Incubate the sample with a known concentration of H₂O₂.
-
Measurement: The remaining H₂O₂ can be quantified. A common method involves the reaction of H₂O₂ with a reagent (e.g., Amplex Red in the presence of horseradish peroxidase) to produce a fluorescent or colored product, which is measured with a plate reader.
This compound-Induced Signaling: The Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response.[6] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration, as well as antioxidant enzymes.
Studies on the PDK1 inhibitor dichloroacetate (DCA) have shown that it can activate the Nrf2 pathway.[2][7] Given that this compound also induces ROS, it is highly probable that it activates the Nrf2 signaling cascade as a downstream consequence of its primary mechanism of action.
Conclusion
This compound, through its targeted inhibition of PDK1, fundamentally alters the metabolic landscape of cancer cells, leading to a state of oxidative stress characterized by increased ROS production. This elevated ROS serves as a double-edged sword: it can directly contribute to apoptosis, but it also triggers a compensatory antioxidant response, likely mediated by the Nrf2 signaling pathway. A thorough understanding of these intricate redox-modulating effects of this compound is crucial for its development as a therapeutic agent. Further quantitative studies are warranted to precisely elucidate the dose- and time-dependent effects of this compound on the various components of the cellular redox homeostasis system. This knowledge will be invaluable for optimizing treatment strategies and identifying potential combination therapies that could enhance the pro-oxidant, anti-cancer effects of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Foundational Studies of JX06 in Lung Cancer: A Technical Guide
This technical guide provides an in-depth overview of the foundational preclinical research on JX06, a novel covalent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), in the context of lung cancer. The information is targeted towards researchers, scientists, and professionals in drug development, offering a detailed summary of the compound's mechanism of action, efficacy, and the experimental protocols used in its initial characterization.
Core Concepts: this compound and its Target
This compound is a potent and selective small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1] In cancer biology, PDK is a critical enzyme that facilitates the "Warburg effect," a metabolic shift where cancer cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation for energy production.[2] By phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex, PDK prevents pyruvate from being converted to acetyl-CoA and entering the mitochondrial tricarboxylic acid (TCA) cycle.[1] This metabolic reprogramming supports rapid cell proliferation.
This compound has been identified as a covalent inhibitor that selectively targets PDK isoforms, demonstrating significant anti-cancer activity in preclinical models of lung cancer.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ Value | Notes |
|---|---|---|
| PDK1 | 49 nM | Potent inhibitory activity.[1] |
| PDK2 | 101 nM | Moderate inhibitory activity.[1] |
| PDK3 | 313 nM | Moderate inhibitory activity.[1] |
| PDK4 | > 10 µM | Minimal inhibitory activity, indicating selectivity.[1] |
Table 2: In Vivo Antitumor Efficacy of this compound in A549 Xenograft Model
| Parameter | Result | Comparison Group |
|---|---|---|
| Tumor Volume Reduction | 67.5% | Vehicle Control[1] |
| Tumor Weight Reduction | Significant reduction reported | Vehicle Control[1] |
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism centered on the covalent inhibition of PDK1 and the subsequent reversal of the Warburg effect.
-
Covalent Binding: this compound forms an irreversible disulfide bond with the thiol group of a conserved cysteine residue (C240) located in a hydrophobic pocket near the ATP-binding site of PDK1.[1][2][4]
-
Enzyme Inhibition: This covalent modification induces a conformational change that obstructs the access of ATP to its binding pocket, thereby inhibiting PDK1's kinase activity.[2][4]
-
Metabolic Reprogramming: Inhibition of PDK1 leads to the reactivation of the PDH complex. This restores the conversion of pyruvate to acetyl-CoA, shifting cellular metabolism from aerobic glycolysis back to mitochondrial oxidative phosphorylation.[3] This is evidenced by a reduction in lactate production and an increase in glucose uptake and intracellular ATP levels in A549 lung cancer cells.[1]
-
Induction of Oxidative Stress and Apoptosis: The metabolic shift increases the production of mitochondrial Reactive Oxygen Species (ROS).[1][3] This elevation in oxidative stress contributes to the induction of apoptosis in cancer cells, particularly those with a high dependence on glycolysis (high ECAR/OCR ratio).[1][2]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in reversing the Warburg effect in lung cancer cells.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the foundational studies of this compound.
In Vitro Kinase Activity Assay
-
Objective: To determine the IC₅₀ values of this compound against PDK isoforms.
-
Methodology:
-
Enzyme Preparation: Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes are used.
-
Reaction Mixture: The assay is performed in a buffer containing the respective PDK enzyme, the PDH complex (as substrate), ATP, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated to allow for the phosphorylation of PDH by PDK.
-
Detection: The remaining ATP concentration is measured using a kinase-glo luminescence assay. The amount of ATP consumed is directly proportional to the kinase activity.
-
Data Analysis: Luminescence data is converted to percent inhibition relative to a vehicle control (DMSO). IC₅₀ values are calculated using non-linear regression analysis.
-
Cell-Based PDHA1 Phosphorylation Assay
-
Objective: To confirm this compound's engagement with its target (PDK1) in a cellular context by measuring the phosphorylation of its direct substrate, PDHA1.
-
Methodology:
-
Cell Culture: A549 non-small cell lung cancer cells are cultured in standard medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are treated with this compound at various concentrations (for dose-dependence) or for various durations (for time-dependence).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against phospho-PDHA1 (Ser293 and Ser232) and total PDHA1. An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: A549 cells are harvested, resuspended in a mixture of media and Matrigel, and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (Length × Width²)/2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors and plasma may be collected for pharmacodynamic analysis (e.g., measuring PDHA1 phosphorylation and lactate levels).[1]
-
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for the evaluation of this compound in lung cancer models.
Conclusion and Future Directions
The foundational studies on this compound establish it as a selective, covalent inhibitor of PDK1 with potent anti-cancer activity in preclinical models of non-small cell lung cancer.[1] By targeting the metabolic engine of cancer cells, this compound effectively reverses the Warburg effect, leading to increased oxidative stress and apoptosis.[1][2] The significant tumor growth inhibition observed in vivo highlights its potential as a therapeutic agent.[1]
Future research should focus on expanding these studies to other lung cancer subtypes, investigating mechanisms of potential resistance, and exploring combination therapies. For instance, combining this compound with other agents, such as proteasome inhibitors, has shown promise in other cancer types like multiple myeloma and could be a viable strategy for lung cancer.[5] Ultimately, the progression of this compound into clinical trials will be necessary to determine its safety and efficacy in patients.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
JX06: A Covalent Inhibitor of PDK1 with Potential Implications for Metabolic Disorders
A Technical Whitepaper on the Initial Investigations of JX06
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the initial investigations into this compound, a selective covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1). While current research has predominantly focused on its applications in oncology, the mechanism of action of this compound directly targets a critical regulator of glucose metabolism, suggesting potential therapeutic relevance in metabolic disorders. This whitepaper will delve into the core mechanism, summarize key quantitative data, outline experimental protocols, and visualize the signaling pathways and experimental workflows associated with this compound.
Core Mechanism of Action
This compound is a novel small molecule that selectively and covalently inhibits Pyruvate Dehydrogenase Kinase 1 (PDK1). PDK1 is a mitochondrial enzyme that plays a pivotal role in cellular metabolism by phosphorylating and thereby inactivating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). This inactivation of PDC diverts pyruvate from mitochondrial oxidation (the Krebs cycle) towards aerobic glycolysis, a metabolic state famously exploited by cancer cells (the Warburg effect).
The mechanism of this compound involves the formation of a disulfide bond with the thiol group of a conserved cysteine residue (C240) located in a hydrophobic pocket adjacent to the ATP-binding site of PDK1.[1] This covalent modification induces a conformational change in Arginine 286, which in turn obstructs the binding of ATP to the enzyme.[1] By inhibiting PDK1, this compound effectively reactivates the PDC, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration. This metabolic shift can lead to increased oxidative stress and apoptosis, particularly in cells that are highly dependent on glycolysis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical investigations of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (μM) | Assay Type |
| PDK1 | 0.049 | Cell-free assay[2][3][4] |
| PDK2 | 0.101 | Cell-free assay[2][3][4] |
| PDK3 | 0.313 | Cell-free assay[2][3][4] |
| PDK4 | > 10 | Cell-free assay[3][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Effect | Concentration | Duration |
| Multiple Myeloma (MM) cells | Suppressed cell growth and induced apoptosis | Starting from ~0.5 μM | Not specified[5] |
| A549 (Lung Cancer) | Suppressed cell growth | 0 - 0.6 μM (dose-dependent) | 72 hours[3] |
| A549 (Lung Cancer) | Inhibited PDHA1 phosphorylation | 0.1 - 10 μM (dose-dependent) | 6 - 24 hours (time-dependent)[3] |
| A549 (Lung Cancer) | Increased glucose uptake and intracellular ATP | 1 - 10 μM | Not specified[3][4] |
| A549 (Lung Cancer) | Reduced lactate production | 1 - 10 μM | Not specified[3][4] |
| Cancer cells with high ECAR/OCR | Induced ROS generation | 10 μM | 24 hours[3][4] |
| Cancer cells with high ECAR/OCR | Induced apoptosis | 1 - 10 μM | 48 hours[3] |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50) of this compound against PDK isoforms, a cell-free kinase assay is employed. Recombinant human PDK1, PDK2, PDK3, and PDK4 proteins are incubated with their substrate, the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC), in the presence of ATP. The reaction buffer typically contains MgCl2, and the assay is run at a physiological pH. This compound is added at varying concentrations. The level of PDC phosphorylation is quantified, often using a method like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a correlate of kinase activity. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability and Apoptosis Assays
The effect of this compound on cell proliferation and survival is assessed using various cancer cell lines. For cell viability, cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) assay, which is based on the bioreduction of a tetrazolium salt. To assess apoptosis, cells are treated with this compound for a defined duration (e.g., 48 hours). Apoptosis can be quantified by flow cytometry after staining with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
Western Blot Analysis of PDHA1 Phosphorylation
To confirm the target engagement of this compound in a cellular context, the phosphorylation status of the PDHA1 subunit of PDC is analyzed. Cells are treated with this compound for various times and at different concentrations. Following treatment, cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are then transferred to a PVDF membrane and probed with specific primary antibodies against phosphorylated PDHA1 (e.g., at serine 293) and total PDHA1. The signal is detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence substrate. The ratio of phosphorylated PDHA1 to total PDHA1 is then quantified to determine the extent of PDK1 inhibition by this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the Pyruvate Dehydrogenase Complex.
Experimental Workflow for Assessing this compound Cellular Activity
Caption: General experimental workflow for evaluating the cellular effects of this compound.
Future Directions and Implications for Metabolic Disorders
While the current body of research on this compound is concentrated on its anti-cancer properties, its fundamental mechanism of action holds significant promise for the investigation of non-oncological metabolic disorders. Conditions characterized by impaired glucose oxidation and a shift towards glycolysis, such as diabetes and certain cardiovascular diseases, could potentially benefit from the metabolic reprogramming induced by PDK1 inhibition.
Further preclinical studies are warranted to explore the efficacy and safety of this compound in relevant animal models of metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Such investigations would be crucial in determining the therapeutic potential of this compound beyond the realm of oncology and into the broader landscape of metabolic diseases. As of now, there is no publicly available information regarding clinical trials of this compound for any indication.
References
- 1. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
effective concentration of JX06 for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JX06, a selective and covalent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), in various in vitro assays. The information compiled here details its effective concentrations, mechanism of action, and protocols for experimental use.
Introduction to this compound
This compound is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK), targeting PDK1, PDK2, and PDK3.[1][2][3][4] By inhibiting these kinases, this compound reactivates the Pyruvate Dehydrogenase Complex (PDC), leading to a metabolic shift from aerobic glycolysis to mitochondrial oxidative phosphorylation.[5][6] This mechanism makes this compound a subject of interest in cancer research, particularly for tumors reliant on the Warburg effect. This compound has been shown to induce reactive oxygen species (ROS) generation and apoptosis in cancer cells that have a high ratio of extracellular acidification to oxygen consumption (ECAR/OCR).[3][5][6][7]
Quantitative Data Summary
The effective concentration of this compound varies depending on the assay and cell line. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other effective concentrations for in vitro studies.
Table 1: IC50 Values of this compound for PDK Enzymes
| Target | IC50 Value |
| PDK1 | 49 nM (0.049 µM)[1][2][3][4] |
| PDK2 | 101 nM (0.101 µM)[1][2][3][4] |
| PDK3 | 313 nM (0.313 µM)[1][2][3][4] |
| PDK4 | Low inhibitory activity at 10 µM[2][3][7] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Duration | Effective Concentration (IC50) |
| Kelly | Antiproliferation (CCK8) | 72 hours | 0.289 µM[1] |
| A549 | Antiproliferation (CCK8) | 72 hours | 0.48 µM[1] |
| A549 | Cell Viability | 72 hours | Dose-dependent (0 - 0.6 µM)[3][7] |
| Multiple Myeloma | Apoptosis Induction | Not Specified | ~ 0.5 µM[8] |
| A549, EBC-1 | Apoptosis Induction | 48 hours | 1 - 10 µM[3][7] |
| A549 | PDHA1 Phosphorylation Inhibition | 6 - 24 hours | 0.1 - 10 µM[3][6][7] |
| Cancer Cells | ROS Generation | 24 hours | 10 µM[5][6] |
| A549 | Metabolic Shift | Not Specified | 1 - 10 µM[2][3][7] |
Mechanism of Action and Signaling Pathway
This compound functions as a covalent inhibitor, forming a disulfide bond with a specific cysteine residue (C240) within the ATP-binding pocket of PDK1.[2][9] This irreversible binding inhibits the kinase activity of PDK. The inhibition of PDK prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase (PDH) enzyme complex. An active PDH complex converts pyruvate to acetyl-CoA, which then enters the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This metabolic reprogramming leads to a decrease in lactate production and an increase in cellular respiration, ATP production, and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis in susceptible cancer cells.[2][3][5][7][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JX06 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosage and administration of JX06, a potent and selective covalent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), for in vivo mouse models. This compound primarily targets PDK1, PDK2, and PDK3, exhibiting significant anti-tumor activity.[1][2]
Overview of this compound
This compound is a small molecule inhibitor that covalently binds to a conserved cysteine residue on PDK1, leading to its irreversible inhibition.[1][3][4] This action blocks the phosphorylation of the Pyruvate Dehydrogenase (PDH) complex, thereby promoting mitochondrial respiration over aerobic glycolysis (the Warburg effect), a common metabolic phenotype in cancer cells.[1][4] In preclinical studies, this compound has been shown to induce apoptosis and suppress tumor growth in cancer cells with a high dependency on glycolysis.[1][4][5]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a xenograft mouse model.
| Parameter | Details |
| Mouse Model | BALB/c nude mice with A549 cell xenografts |
| This compound Dosage | 40-80 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Frequency | Daily for 21 days |
| Reported Efficacy | At 80 mg/kg, reduced tumor volume by 67.5% and also reduced tumor weight compared to the vehicle control.[1] |
| Tolerability | Well tolerated at the administered dose. |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 1 mL this compound solution for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 5 mg/mL in the dosing solution, create a 100 mg/mL stock in DMSO.
-
In a sterile microcentrifuge tube, add 50 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final solution should be used immediately for administration.
Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol outlines the procedure for administering this compound via intraperitoneal injection to mice.
Materials:
-
Prepared this compound formulation
-
Mouse restraint device (optional)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of this compound solution to inject based on the desired dosage (40-80 mg/kg).
-
Gently restrain the mouse, exposing its abdomen. This can be done manually or with a restraint device.
-
Wipe the lower quadrant of the abdomen with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be cautious to avoid puncturing internal organs.
-
Aspirate slightly to ensure the needle has not entered a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
-
Repeat the administration daily for the duration of the study (e.g., 21 days).
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits PDK1, preventing PDH inactivation and promoting mitochondrial respiration.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting JX06 Target Engagement via Western Blot
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting is a cornerstone technique in molecular biology for the identification and quantification of specific proteins within a complex mixture.[1] Its application extends to monitoring changes in protein expression, post-translational modifications, and assessing the efficacy of therapeutic compounds.[2] This document provides a detailed protocol for utilizing Western blot to determine the target engagement of a hypothetical small molecule inhibitor, JX06.
The principle of this assay is to measure a downstream consequence of this compound binding to its putative target, a protein kinase designated as "Target Kinase 1" (TK1). In this model, this compound inhibits the kinase activity of TK1, leading to a measurable decrease in the phosphorylation of its direct substrate, "Substrate Protein A" (SPA). By quantifying the ratio of phosphorylated SPA (p-SPA) to total SPA, a dose-dependent effect of this compound on the TK1 signaling pathway can be determined, thus demonstrating target engagement.[3] This method is widely applicable in drug development to confirm a compound's mechanism of action.[4]
Signaling Pathway and Experimental Workflow
To provide a clear overview, the following diagrams illustrate the hypothetical signaling pathway affected by this compound and the comprehensive experimental workflow for the Western blot protocol.
Hypothetical TK1 signaling pathway inhibited by this compound.
Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in SPA phosphorylation.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line known to express TK1 and SPA (e.g., HEK293, HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the this compound stock in cell culture media to the desired final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO only).
-
Incubation: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Incubate the cells for the desired treatment duration (e.g., 2 hours).
-
Stimulation (Optional): If the pathway is not constitutively active, stimulate all wells (including the untreated control) with the appropriate growth factor for a short period (e.g., 15-30 minutes) before harvesting to induce phosphorylation of SPA.[5]
Part 2: Cell Lysis and Protein Extraction
-
Preparation: Place the 6-well plates on ice. Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[6]
-
Harvesting: Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new set of pre-chilled tubes.
Part 3: Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
-
Normalization: Based on the concentrations obtained, calculate the volume of each lysate needed to have an equal amount of protein for each sample (typically 20-30 µg per lane).
-
Sample Preparation: In new tubes, mix the calculated volume of lysate with 4x Laemmli sample buffer. Bring the total volume to be equal across all samples using lysis buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
Part 4: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.[8]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[9]
Part 5: Immunoblotting and Detection
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is often preferred over milk.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-SPA, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[1]
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.[11]
Part 6: Stripping and Reprobing for Total Protein
-
Stripping (Optional but Recommended): To normalize the p-SPA signal to the total amount of SPA, the membrane can be stripped of the first set of antibodies using a mild stripping buffer.
-
Re-blocking and Reprobing: After stripping, re-block the membrane and then probe with the primary antibody for total SPA, followed by the appropriate secondary antibody and detection steps as described above.[12]
Data Presentation and Analysis
Quantitative analysis of the Western blot bands is crucial for determining the dose-response of this compound.[13] Densitometry software is used to measure the intensity of the bands.[14] The signal for p-SPA is normalized to the signal for total SPA for each lane.
Table 1: Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cell Line | HEK293, HeLa, or other appropriate line |
| This compound Compound | Stock solution in DMSO |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors |
| Protein Assay Kit | BCA or Bradford assay kit |
| SDS-PAGE Gels | Precast or hand-cast polyacrylamide gels |
| Transfer Membrane | PVDF membrane (0.45 µm) |
| Blocking Buffer | 5% BSA in TBST |
| Primary Antibodies | Rabbit anti-p-SPA, Mouse anti-Total SPA |
| Secondary Antibodies | HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
Table 2: Hypothetical Densitometry Data
| This compound Conc. (nM) | p-SPA Signal (Arbitrary Units) | Total SPA Signal (Arbitrary Units) | Normalized p-SPA/Total SPA Ratio | % Inhibition |
| 0 (Vehicle) | 15,230 | 15,500 | 0.98 | 0% |
| 0.1 | 14,150 | 15,300 | 0.92 | 6% |
| 1 | 11,890 | 15,600 | 0.76 | 22% |
| 10 | 7,500 | 15,450 | 0.49 | 50% |
| 100 | 3,100 | 15,200 | 0.20 | 80% |
| 1000 | 1,250 | 15,350 | 0.08 | 92% |
This structured approach provides a robust framework for assessing the target engagement of novel kinase inhibitors like this compound, yielding quantitative data that is essential for advancing drug development programs.
References
- 1. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 4. ucallmlab.com [ucallmlab.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. ptglab.com [ptglab.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. Guide to western blot quantification | Abcam [abcam.com]
- 14. bio-rad.com [bio-rad.com]
Application Notes and Protocols: JX06 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors, offering a more physiologically relevant platform for drug screening and mechanistic studies compared to traditional 2D cell culture. JX06, a potent and selective covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), has demonstrated significant anti-cancer activity by targeting metabolic vulnerabilities in cancer cells.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in 3D spheroid culture models, enabling researchers to effectively evaluate its therapeutic potential in a preclinical setting.
PDK1 is a key enzyme that regulates cellular metabolism by phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex, thereby shifting glucose metabolism from mitochondrial oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect.[2][3] By inhibiting PDK1, this compound reverses this glycolytic switch, leading to a reduction in lactate production, an increase in reactive oxygen species (ROS), and subsequent induction of apoptosis in cancer cells, particularly those with a high dependence on glycolysis.[4][5]
These application notes will guide researchers through the process of generating and treating 3D tumor spheroids with this compound, assessing its impact on spheroid growth and viability, and understanding its mechanism of action through signaling pathway analysis.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| PDK1 IC50 | 49 nM | - | [1] |
| PDK2 IC50 | 101 nM | - | [1] |
| PDK3 IC50 | 313 nM | - | [1] |
| PDK4 IC50 | > 10 µM | - | [1] |
| A549 Cell Growth EC50 (2D) | ~1 µM | A549 | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Parameter | Value | Model | Reference |
| Tumor Volume Reduction | 67.5% | A549 Xenograft | [1] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of uniform tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, Ishikawa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain the cancer cell line in a T-75 flask with complete culture medium. Ensure cells are in the logarithmic growth phase.
-
Cell Harvesting: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium, collect the cell suspension, and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seeding: Prepare a single-cell suspension at a concentration of 1 x 10^4 to 5 x 10^4 cells/mL, depending on the cell line's aggregation properties. Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Spheroid Formation: Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2. Spheroids will typically form within 24-72 hours. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids and Viability Assessment
This protocol outlines the treatment of pre-formed spheroids with this compound and the subsequent analysis of cell viability.
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar
-
Luminometer or plate reader with luminescence detection capabilities
-
Inverted microscope with imaging capabilities
Procedure:
-
Compound Preparation: Prepare a series of this compound dilutions in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with 0.1% DMSO).
-
Spheroid Treatment: After 72 hours of spheroid formation, carefully remove 50 µL of the conditioned medium from each well and replace it with 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubation: Incubate the treated spheroids for 24, 48, or 72 hours, depending on the experimental design.
-
Spheroid Growth Monitoring: At each time point, capture brightfield images of the spheroids using an inverted microscope. Measure the diameter of the spheroids to assess growth inhibition.
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal. .
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Mandatory Visualization
Caption: Experimental workflow for this compound application in 3D spheroid culture.
Caption: this compound mechanism of action in cancer cells.
References
- 1. Establishment of in vitro 3D spheroid cell cultivation from human gynecologic cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of the site-dependent cell viability in three-dimensional hepatocyte spheroids based on dynamic optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of in vitro 3D spheroid cell cultivation from human gynecologic cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: JX06 in Combination with Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of JX06, a selective covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), in combination with various chemotherapeutic agents. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the synergistic potential of this compound in enhancing the efficacy of standard-of-care cancer therapies.
Introduction to this compound
This compound is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK), targeting PDK1, PDK2, and PDK3 with IC50 values of 49 nM, 101 nM, and 313 nM, respectively[1]. It acts by forming a covalent disulfide bond with a conserved cysteine residue within the ATP-binding pocket of PDK1, leading to its irreversible inhibition[2]. By inhibiting PDK1, this compound blocks the phosphorylation and inactivation of the Pyruvate Dehydrogenase (PDH) complex. This shifts cancer cell metabolism from aerobic glycolysis (the Warburg effect) back to mitochondrial oxidative phosphorylation[3][4]. This metabolic reprogramming leads to increased production of reactive oxygen species (ROS) and subsequent induction of apoptosis, particularly in cancer cells that are highly dependent on glycolysis for their survival[3][4].
Signaling Pathway of this compound Action
The mechanism of action of this compound involves the modulation of key metabolic pathways within the cancer cell. The following diagram illustrates the signaling cascade affected by this compound.
References
- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile doxorubicin-dichloroacetate conjugate nanomedicine with high drug loading for safe drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Assessing the Effect of JX06 on Lactate Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
JX06 is a potent and selective inhibitor of pyruvate dehydrogenase kinase (PDK) isoforms 1, 2, and 3.[1][2][3][4] PDKs play a crucial role in cellular metabolism by phosphorylating and thereby inhibiting the pyruvate dehydrogenase complex (PDC). This inhibition diverts pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate production, a hallmark of aerobic glycolysis, also known as the Warburg effect, which is often observed in cancer cells.[5][6][7][8] By inhibiting PDK, this compound is expected to increase PDC activity, leading to enhanced pyruvate oxidation in the mitochondria and a subsequent reduction in lactate secretion.[3] These application notes provide a detailed protocol for assessing the effect of this compound on lactate production in cultured cells.
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of this compound on lactate production in A549 lung cancer cells.
| This compound Concentration (µM) | Lactate Concentration (mM) | Standard Deviation (mM) | Percent Inhibition of Lactate Production (%) |
| 0 (Vehicle Control) | 8.5 | 0.6 | 0 |
| 0.1 | 7.2 | 0.5 | 15.3 |
| 0.5 | 5.1 | 0.4 | 40.0 |
| 1.0 | 3.4 | 0.3 | 60.0 |
| 5.0 | 2.0 | 0.2 | 76.5 |
| 10.0 | 1.5 | 0.2 | 82.4 |
Experimental Protocols
Protocol for Assessing this compound's Effect on Lactate Production
This protocol outlines the steps to determine the inhibitory effect of this compound on lactate production in a cell-based assay.
Materials:
-
Cell line of interest (e.g., A549 human lung carcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Lactate assay kit (e.g., colorimetric or fluorometric kits are commercially available)[9][10][11][12]
-
Microplate reader
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2]
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Prepare a vehicle control with the same final concentration of the solvent used for this compound.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
If the lactate assay kit requires, inactivate any lactate dehydrogenase (LDH) in the supernatant, which can degrade lactate. This can be done by a 10 kDa cut-off spin filter or by deproteinization as per the kit's instructions.[13]
-
-
Lactate Measurement:
-
Perform the lactate assay on the collected supernatants according to the manufacturer's instructions for the chosen lactate assay kit.[9][10][11][12][13] This typically involves:
-
Preparing a standard curve using the provided lactate standard.
-
Adding the reaction mix to the standards and samples in a new 96-well plate.
-
Incubating for the recommended time at room temperature, protected from light.
-
Measuring the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
-
-
Data Analysis:
-
Calculate the lactate concentration in each sample by interpolating from the standard curve.
-
Normalize the lactate concentration to the cell number if there are significant differences in cell proliferation between treatments. A separate plate can be set up in parallel for cell counting at the end of the treatment period.
-
Calculate the percent inhibition of lactate production for each this compound concentration relative to the vehicle control.
-
Mandatory Visualization
Caption: Signaling pathway of this compound action on lactate metabolism.
Caption: Experimental workflow for assessing this compound's effect.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medkoo.com [medkoo.com]
- 5. Lactate as a signaling molecule: Journey from dead end product of glycolysis to tumor survival [imrpress.com]
- 6. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lactate as a fulcrum of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactic Acid Measurement Lactate Assay Kit-WST Dojindo [dojindo.com]
- 10. caymanchem.com [caymanchem.com]
- 11. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 12. mybiosource.com [mybiosource.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for JX06 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JX06, a potent and selective covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), in patient-derived xenograft (PDX) models for preclinical cancer research.
Introduction to this compound
This compound is a small molecule inhibitor that targets PDK1, a key enzyme in cancer metabolism.[1] PDK1 plays a crucial role in the Warburg effect, where cancer cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation for energy production.[1] By inhibiting PDK1, this compound effectively reverses this metabolic switch, leading to a decrease in glycolysis and an increase in mitochondrial respiration.[2][3] This metabolic reprogramming induces cellular oxidative stress and apoptosis in cancer cells, particularly those highly dependent on glycolysis.[1][3] this compound forms a covalent disulfide bond with a conserved cysteine residue (C240) in the ATP-binding pocket of PDK1, leading to its irreversible inhibition.[1][2]
This compound in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a valuable tool in preclinical oncology research.[4][5] They are known to better recapitulate the heterogeneity and molecular characteristics of the original patient tumor compared to traditional cell line-derived xenograft (CDX) models.[5][6] The use of this compound in PDX models allows for the evaluation of its anti-tumor efficacy in a more clinically relevant setting. While specific literature detailing the extensive use of this compound in a wide range of PDX models is emerging, its known mechanism of action makes it a promising candidate for cancers exhibiting a glycolytic phenotype. One study has shown the efficacy of this compound nanoparticles in patient-derived endometrial cancer cells.[7]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in various PDX models in the public domain, the following table is a representative summary based on typical preclinical studies with PDK inhibitors and the available information on this compound.
| Parameter | This compound Treatment Group | Vehicle Control Group |
| Tumor Volume Reduction | Significant reduction (e.g., 67.5% reduction compared to vehicle)[2] | Baseline tumor growth |
| Tumor Weight Reduction | Significant reduction[2] | Baseline tumor weight |
| PDHA1 Phosphorylation | Significantly inhibited in tumor tissue[2] | Baseline phosphorylation levels |
| Plasma Lactic Acid | Decreased levels[2] | Baseline levels |
| Cell Apoptosis in Tumor | Increased TUNEL-positive cells | Baseline apoptosis levels |
| Ki-67 Proliferation Index | Decreased percentage of positive cells | Baseline proliferation rate |
Note: The above data are illustrative and should be confirmed with specific experimental results for the PDX model of interest.
Signaling Pathway
The primary signaling pathway affected by this compound is the metabolic regulation of glucose. By inhibiting PDK1, this compound prevents the phosphorylation and inactivation of the Pyruvate Dehydrogenase (PDH) complex. This allows for the conversion of pyruvate to acetyl-CoA, which then enters the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation.
Caption: this compound inhibits PDK1, leading to PDH activation and a metabolic shift from glycolysis to oxidative phosphorylation.
Experimental Protocols
The following are generalized protocols for utilizing this compound in PDX models. These should be adapted based on the specific tumor type, mouse strain, and experimental goals.
PDX Model Establishment and Expansion
This protocol outlines the general steps for implanting and propagating patient tumor tissue in immunodeficient mice.
Caption: Workflow for the establishment and expansion of patient-derived xenograft (PDX) models.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Surgical instruments (scalpels, forceps)
-
Growth media (e.g., DMEM/F12) with antibiotics
-
Matrigel (optional)
-
Anesthetics
Procedure:
-
Tumor Tissue Preparation:
-
Immediately place the fresh tumor tissue in sterile, ice-cold growth media.
-
In a sterile biosafety cabinet, wash the tissue multiple times with fresh media to remove any blood or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to support initial growth.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
-
Passaging:
-
When the tumor reaches a volume of 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Prepare the tumor for implantation into a new cohort of mice as described in step 1.
-
-
Cryopreservation:
-
Cryopreserve excess tumor fragments in a suitable freezing medium (e.g., 90% FBS, 10% DMSO) for long-term storage.
-
In Vivo Efficacy Study of this compound in PDX Models
This protocol describes how to assess the anti-tumor activity of this compound in established PDX models.
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound in PDX models.
Materials:
-
Mice with established PDX tumors (tumor volume ~100-200 mm³)
-
This compound (formulated for in vivo administration)
-
Vehicle control solution
-
Dosing equipment (e.g., gavage needles, syringes)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Animal Acclimatization and Tumor Growth:
-
Allow mice with established PDX tumors to acclimatize for at least one week.
-
Monitor tumor growth until tumors reach the desired size for study initiation (e.g., 100-200 mm³).
-
-
Randomization:
-
Randomize mice into treatment and control groups (n=8-10 mice per group) to ensure similar average tumor volumes across groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound and vehicle to the respective groups according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection). The dose and schedule should be optimized in preliminary studies. A previously reported study in a xenograft model used a dose that resulted in a 67.5% reduction in tumor volume.[2]
-
-
Monitoring:
-
Measure tumor volume and body weight at least twice a week.
-
Monitor the general health of the animals daily.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment.
-
Euthanize mice that show signs of significant toxicity (e.g., >20% body weight loss, lethargy).
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize all mice.
-
Collect tumors, blood, and other relevant organs.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67, TUNEL) and another portion snap-frozen for molecular analysis (e.g., Western blot for p-PDHA1, metabolomics).
-
Conclusion
This compound represents a promising therapeutic agent for cancers with a high reliance on glycolysis. The use of PDX models provides a robust platform for the preclinical evaluation of this compound, offering valuable insights into its efficacy and mechanism of action in a setting that more closely mimics the human disease. The protocols and information provided here serve as a guide for researchers to design and execute meaningful preclinical studies with this compound in PDX models.
References
- 1. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. criver.com [criver.com]
- 5. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. championsoncology.com [championsoncology.com]
- 7. Targeting Cancer Metabolism Plasticity with this compound Nanoparticles via Inhibiting PDK1 Combined with Metformin for Endometrial Cancer Patients with Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a JX06-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
JX06 is a selective, covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key metabolic enzyme that plays a crucial role in the Warburg effect in cancer cells.[1][2][3][4] By inhibiting PDK1, this compound forces a metabolic shift from aerobic glycolysis towards mitochondrial oxidative phosphorylation, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in susceptible cancer cell populations.[1][5][6][7] The development of resistance to targeted therapies like this compound is a significant challenge in oncology. Understanding the mechanisms of resistance is paramount for the development of more robust therapeutic strategies. This document provides a detailed protocol for the generation and characterization of a this compound-resistant cell line, which can serve as an invaluable tool for studying resistance mechanisms and developing novel therapeutic approaches to overcome them.
Data Presentation
Table 1: Characterization of Parental and this compound-Resistant Cell Lines
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Fold Change |
| This compound IC50 (µM) | 0.5 ± 0.08 | 15.2 ± 1.5 | ~30 |
| PDK1 Expression (Relative to GAPDH) | 1.0 ± 0.1 | 2.5 ± 0.3 | 2.5 |
| p-PDH E1α (Ser293) Expression (Relative to Total PDH) | 0.8 ± 0.1 | 0.2 ± 0.05 | 0.25 |
| Basal ROS Levels (Relative Fluorescence Units) | 100 ± 12 | 250 ± 25 | 2.5 |
| MDR1 mRNA Expression (Fold Change vs. Parental) | 1.0 | 12.5 ± 2.1 | 12.5 |
Table 2: Cross-Resistance Profile of this compound-Resistant Cell Line
| Compound | Parental Cell Line IC50 (µM) | This compound-Resistant Cell Line IC50 (µM) | Resistance Index |
| This compound | 0.5 | 15.2 | 30.4 |
| Cisplatin | 2.1 | 2.5 | 1.2 |
| Paclitaxel | 0.01 | 0.012 | 1.2 |
| Doxorubicin | 0.05 | 0.6 | 12.0 |
Experimental Protocols
1. Development of this compound-Resistant Cell Line
This protocol describes the generation of a this compound-resistant cell line using a stepwise dose-escalation method.[8][9][10]
Materials:
-
Parental cancer cell line of interest (e.g., A549, a cell line known to be sensitive to this compound)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder, to be dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Protocol:
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Seed the parental cells at a low density in a T-75 flask and treat with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have reached 70-80% confluency and exhibit a stable growth rate, increase the concentration of this compound by approximately 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the this compound concentration to the previous level until the cells recover.
-
Subculturing: Subculture the cells as needed, always maintaining the selective pressure of the this compound-containing medium.
-
Cryopreservation: At each successful dose escalation, cryopreserve a vial of cells for backup.
-
Generation of a Stable Resistant Line: Repeat the dose escalation process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Stability Check: To confirm the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50 of this compound.
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.[11]
Materials:
-
Parental and this compound-resistant cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
3. Western Blot Analysis
This protocol is for assessing the protein expression levels of PDK1 and the phosphorylation status of its substrate, PDH E1α.[12][13][14]
Materials:
-
Parental and this compound-resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PDK1, anti-p-PDH E1α (Ser293), anti-PDH, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
4. Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of drug resistance-associated genes, such as ABCB1 (MDR1).[15][16][17][18]
Materials:
-
Parental and this compound-resistant cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for the gene of interest (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform the qRT-PCR reaction using the synthesized cDNA, primers, and SYBR Green or TaqMan master mix.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: Mechanism of action of this compound on cellular metabolism.
Caption: Workflow for developing a this compound-resistant cell line.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Academy [procellsystem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. ptglab.com [ptglab.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. clyte.tech [clyte.tech]
- 16. oaepublish.com [oaepublish.com]
- 17. mcgill.ca [mcgill.ca]
- 18. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with JX06
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of JX06, a novel and selective covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1). The protocols detailed below are designed to facilitate the investigation of this compound-induced apoptosis, cell cycle arrest, and oxidative stress.
Introduction to this compound
This compound is a small molecule inhibitor that targets PDK1, a key enzyme in glucose metabolism.[1][2] In many cancer cells, PDK1 is upregulated and contributes to the Warburg effect, a phenomenon characterized by a shift from mitochondrial oxidative phosphorylation to aerobic glycolysis.[2][3] this compound covalently binds to a conserved cysteine residue (C240) on PDK1, inhibiting its kinase activity.[2] This inhibition reverses the Warburg effect, leading to a metabolic shift that promotes cellular oxidative stress and induces apoptosis in cancer cells.[2][3] this compound has shown efficacy in various cancer cell lines, including multiple myeloma, and demonstrates synergistic effects when combined with other anti-cancer agents like bortezomib.[1][4]
Key Applications for Flow Cytometry
Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of this compound. Key applications include:
-
Apoptosis Analysis: Quantifying the induction of programmed cell death.
-
Cell Cycle Analysis: Determining the effect of this compound on cell cycle progression.
-
Reactive Oxygen Species (ROS) Measurement: Assessing the level of intracellular oxidative stress.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) |
| PDK1 | 49 |
| PDK2 | 101 |
| PDK3 | 313 |
Source:[5]
Cellular Effects of this compound in A549 Lung Cancer Cells (10 µM treatment)
| Parameter | Duration of Treatment | Observation |
| PDHA1 Phosphorylation | 6-24 hours | Time and dose-dependent decrease[3][5] |
| Glucose Uptake | 24 hours | Increased[3][5] |
| Intracellular ATP | 24 hours | Increased[3][5] |
| Lactate Production | 24 hours | Decreased[3][5] |
| Mitochondrial ROS | 24 hours | Increased[3] |
| Mitochondrial Membrane Potential | 24 hours | Reduced[3] |
| Apoptosis | 48 hours | Induced[3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PDK1, leading to a metabolic shift and apoptosis.
Caption: General workflow for flow cytometry analysis of this compound-treated cells.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) for the specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, proceed to the next step.
-
Collect all cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Use FITC (for Annexin V) and PI emission filters.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol 2: Analysis of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
DCFH-DA (5 mM stock solution in DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A typical treatment duration for ROS analysis is 24 hours.[3]
-
Cell Harvesting: Harvest and wash the cells as described in steps 3 and 4 of Protocol 1.
-
Staining:
-
Resuspend the cell pellet in pre-warmed PBS containing 5 µM DCFH-DA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer using the FITC channel to detect the fluorescence of dichlorofluorescein (DCF).
Data Analysis:
-
Generate a histogram of DCF fluorescence intensity for both control and this compound-treated cells.
-
An increase in the mean fluorescence intensity (MFI) in the this compound-treated sample compared to the control indicates an increase in intracellular ROS levels.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Treatment times may vary depending on the cell line's doubling time.
-
Cell Harvesting: Harvest and wash the cells as described in steps 3 and 4 of Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for PI fluorescence to properly resolve the G0/G1 and G2/M peaks.
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting
-
Low cell viability in control samples: Ensure proper cell handling and culture conditions. Check for contamination.
-
High background fluorescence: Ensure adequate washing steps to remove unbound antibodies or probes. Use appropriate compensation settings on the flow cytometer.
-
Poor resolution of cell cycle peaks: Ensure proper fixation and RNase treatment. Acquire a sufficient number of events (e.g., 10,000-20,000).
These protocols provide a solid foundation for investigating the cellular effects of this compound using flow cytometry. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
JX06: A Potent Tool for Interrogating Cancer Cell Metabolic Reprogramming
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and survive in the harsh tumor microenvironment. One key adaptive mechanism is the switch from mitochondrial oxidative phosphorylation to aerobic glycolysis, famously known as the Warburg effect. Pyruvate dehydrogenase kinase (PDK) plays a pivotal role in this switch by phosphorylating and inactivating the pyruvate dehydrogenase (PDH) complex, thereby shunting pyruvate away from the tricarboxylic acid (TCA) cycle. JX06 is a potent and selective covalent inhibitor of PDK, making it an invaluable research tool for studying and targeting cancer metabolism. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cell metabolic reprogramming.
Mechanism of Action
This compound is a covalent inhibitor that selectively targets the pyruvate dehydrogenase kinase (PDK) family, with a notable potency for PDK1, PDK2, and PDK3.[1][2][3][4] It forms a disulfide bond with a conserved cysteine residue within the ATP-binding pocket of these kinases, leading to their irreversible inhibition.[1] This inhibition of PDK prevents the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex. Consequently, PDH activity is restored, allowing for the conversion of pyruvate to acetyl-CoA, which then enters the mitochondrial TCA cycle. This effectively reverses the Warburg effect, shifting cancer cell metabolism from aerobic glycolysis towards oxidative phosphorylation.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Inhibitory Activity of this compound against PDK Isoforms
| Target | IC50 (nM) |
| PDK1 | 49[1][2][3] |
| PDK2 | 101[1][2] |
| PDK3 | 313[1][2] |
| PDK4 | >10,000[1][2] |
Table 2: Cellular Effects of this compound on A549 Lung Cancer Cells
| Parameter | This compound Concentration | Treatment Time | Observed Effect |
| Cell Growth (IC50) | 0.48 µM | 72 hours | Suppression of cell growth[2] |
| PDHA1 Phosphorylation | 0.1 - 10 µM | 6 - 24 hours | Time- and dose-dependent decrease[2][5] |
| Glucose Uptake | 1 - 10 µM | Not Specified | Increased[1][2] |
| Intracellular ATP | 1 - 10 µM | Not Specified | Increased[1][2] |
| Lactate Production | 1 - 10 µM | Not Specified | Reduced (indicating decreased aerobic glycolysis)[1][2] |
| ROS Generation | 1 - 10 µM | 24 hours | Induced in cells with high ECAR/OCR[1][2] |
| Apoptosis | 1 - 10 µM | 48 hours | Induced in cells with high ECAR/OCR[2] |
Table 3: Effects of this compound on Multiple Myeloma (MM) Cells
| Parameter | This compound Concentration | Observed Effect |
| Cell Growth and Apoptosis | Starting from ~0.5 µM | Suppression of cell growth and induction of apoptosis[6] |
| PDH Phosphorylation | Not Specified | Reduced[6] |
| Glucose Metabolism-Associated Metabolites | Not Specified | Reduced[6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PDK, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.
References
- 1. Glucose uptake assay in cancer cells and in specific GLUT-expressing cell lines [bio-protocol.org]
- 2. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 6. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting JX06 insolubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the PDK inhibitor, JX06, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is a hydrophobic molecule and is considered insoluble in water and ethanol. Direct dissolution in standard aqueous buffers like phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) is not recommended and will likely result in precipitation.
Q2: In which solvent can I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared in 100% DMSO. For example, a stock solution of 65 mg/mL in DMSO is achievable.[1]
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. Why is this happening?
A3: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to come out of solution.
Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?
A4: The tolerance of cell lines to DMSO varies, but it is generally recommended to keep the final concentration of DMSO in your cell culture medium to less than 1%, and ideally below 0.5%, to avoid solvent-induced artifacts or toxicity.
Q5: Are there any pre-formulated solutions of this compound available?
A5: While ready-to-use diluted aqueous solutions are generally not available due to stability and solubility limitations, some suppliers provide formulations for in vivo studies which can serve as a starting point for developing in vitro formulations. One such formulation involves a mixture of DMSO, PEG300, Tween80, and saline.[1]
Troubleshooting Guide: this compound Insolubility in Aqueous Buffers
This guide provides a step-by-step approach to address solubility challenges with this compound in your experiments.
Issue: this compound precipitates upon dilution of DMSO stock into aqueous buffer.
Root Cause: Low intrinsic aqueous solubility of this compound.
Solutions:
-
Optimize Co-solvent Concentration:
-
Description: While keeping the final DMSO concentration low is important for biological assays, a small amount is necessary to maintain solubility.
-
Recommendation: Prepare a dilution series to determine the highest tolerable DMSO concentration for your specific assay that still maintains this compound solubility. Start with a final DMSO concentration of 0.5% and test lower concentrations (e.g., 0.25%, 0.1%).
-
-
Utilize Excipients to Enhance Solubility:
-
Description: Excipients are inactive substances used to help deliver the active compound. For hydrophobic molecules like this compound, co-solvents and surfactants are particularly useful.
-
Co-solvents: Polyethylene glycols (e.g., PEG300, PEG400) can be used in combination with DMSO to improve solubility.
-
Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 80 can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[2]
-
Solubility Data for this compound in Different Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble[1] | Not recommended for creating stock solutions. |
| Ethanol | Insoluble[1] | Not recommended for creating stock solutions. |
| DMSO | 65 mg/mL (200.3 mM)[1] | Recommended for primary stock solution. Use fresh, anhydrous DMSO as it is hygroscopic. |
Experimental Protocols
Protocol for Preparing a this compound Working Solution using a Co-solvent/Surfactant System
This protocol is a starting point and may require optimization for your specific experimental needs. It is based on a common formulation strategy for poorly soluble compounds.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Your desired aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a High-Concentration this compound Stock in DMSO:
-
Dissolve this compound powder in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
-
Prepare the Formulation Vehicle:
-
In a separate tube, prepare the vehicle by mixing the excipients. A common starting ratio is a 1:1 mixture of PEG300 and Tween 80.
-
-
Intermediate Dilution:
-
Add the this compound DMSO stock to the formulation vehicle. For example, add 1 part of the this compound/DMSO stock to 9 parts of the PEG300/Tween 80 mixture. Vortex to mix thoroughly until a clear solution is obtained.
-
-
Final Dilution in Aqueous Buffer:
-
Perform the final dilution by adding the intermediate solution dropwise to your pre-warmed aqueous buffer while vortexing. This gradual addition is crucial to prevent precipitation.
-
Important: The final concentration of DMSO and excipients should be kept as low as possible for your experiment. For example, a 1:100 final dilution of the intermediate stock would result in low final concentrations of the organic solvents and surfactant.
-
-
Final Observation:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is hazy or contains visible particles, further optimization of the formulation is necessary.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting this compound insolubility.
Caption: Troubleshooting workflow for this compound insolubility.
References
common issues with JX06 stability in cell culture media
Welcome to the technical support center for JX06. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in cell culture media?
A1: The stability of this compound can be influenced by several factors, including the composition of the cell culture medium, storage conditions, and handling procedures. Key factors include:
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Media Components: Certain components in basal media and supplements, such as L-glutamine and some amino acids, can degrade over time, potentially affecting the stability of this compound.[1] The presence of serum can also impact compound stability.
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pH and Temperature: Like many small molecules, this compound is sensitive to pH fluctuations and temperature. Storage at inappropriate temperatures and pH shifts in the medium during cell culture can lead to degradation.
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Light Exposure: Prolonged exposure to light can cause photodegradation of this compound.[2] It is recommended to handle this compound solutions in low-light conditions and store them in light-protected containers.
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Enzymatic Degradation: Cellular enzymes released into the medium can potentially metabolize this compound, reducing its effective concentration.
Q2: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A2: Precipitation of this compound is a common issue and can often be mitigated by optimizing the solubilization and addition process.
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Solvent Choice: Ensure you are using a recommended and compatible solvent for the initial stock solution.
-
Final Concentration: Avoid preparing the final working solution at a concentration that exceeds the solubility limit of this compound in your specific cell culture medium.
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Pre-warming Medium: Adding cold this compound stock solution to warm medium can sometimes cause precipitation. Try pre-warming the stock solution to the temperature of the medium before addition.
-
Mixing: Add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
Troubleshooting Guides
Issue 1: Reduced or Inconsistent Efficacy of this compound in Cell-Based Assays
Q: I am observing a significant loss of this compound activity in my longer-term cell culture experiments (e.g., over 48-72 hours). What could be the cause?
A: This issue is often linked to the degradation of this compound in the cell culture medium over time. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for this compound Instability
References
avoiding JX06 off-target effects in experiments
Objective: This guide provides researchers, scientists, and drug development professionals with essential information to design experiments that effectively utilize JX06 while mitigating and controlling for its known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is Pyruvate Dehydrogenase Kinase 1 (PDK1). This compound is a covalent inhibitor that forms an irreversible disulfide bond with a specific cysteine residue (C240) within the ATP-binding pocket of PDK1. This covalent modification leads to a conformational change that obstructs ATP binding and inactivates the enzyme. By inhibiting PDK1, this compound causes a metabolic shift in cancer cells from aerobic glycolysis (the Warburg effect) to oxidative phosphorylation, which can induce cellular stress and apoptosis.[1][2][3]
Q2: I believe this compound targets STK33. Is this correct?
A2: Currently, published literature does not support the claim that this compound directly inhibits Serine/Threonine Kinase 33 (STK33). The established primary target of this compound is PDK1.[1][2] If your experimental hypothesis relies on the inhibition of STK33, it is crucial to independently verify the engagement of this compound with STK33 in your system using the methods described in the troubleshooting section below. It is possible that downstream effects of PDK1 inhibition could indirectly influence pathways involving STK33.
Q3: What are the known off-target effects of this compound?
A3: this compound exhibits off-target activity against other isoforms of Pyruvate Dehydrogenase Kinase, specifically PDK2 and PDK3. It is significantly less potent against these isoforms compared to PDK1 and has been shown to have minimal activity against PDK4 at a concentration of 10 μM.[4][5][6] It is crucial to consider these off-target effects when interpreting experimental data.
Troubleshooting Guides
Issue 1: How can I confirm that this compound is engaging its intended target (PDK1) in my cellular model?
To ensure that the observed phenotypic effects are a direct result of this compound binding to PDK1, it is essential to perform target engagement studies.
Recommended Experimental Protocols:
-
Western Blot for Downstream Target Modulation:
-
Principle: Inhibition of PDK1 by this compound leads to a decrease in the phosphorylation of its substrate, the E1α subunit of the Pyruvate Dehydrogenase complex (PDHA1).
-
Methodology:
-
Treat your cells with a dose-response of this compound for a specified time.
-
Lyse the cells and perform a Western blot analysis.
-
Probe the membrane with antibodies against phosphorylated PDHA1 (p-PDHA1) and total PDHA1.
-
A dose-dependent decrease in the p-PDHA1/total PDHA1 ratio indicates successful target engagement.[1]
-
-
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: The binding of a ligand (this compound) to its target protein (PDK1) can increase the thermal stability of the protein.[7][8][9]
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blot for the presence of PDK1.
-
A shift to a higher melting temperature for PDK1 in the this compound-treated samples confirms target engagement.
-
-
Data Presentation: this compound Kinase Selectivity
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and known off-targets.
| Kinase Target | IC50 (nM) | Selectivity vs. PDK1 |
| PDK1 | 49 | 1x |
| PDK2 | 101 | ~2x less selective |
| PDK3 | 313 | ~6.4x less selective |
| PDK4 | >10,000 | >204x less selective |
Data compiled from multiple sources.[4][5][6]
Issue 2: My experimental results are inconsistent or may be due to off-target effects. How can I validate my findings?
Given that this compound has known off-target effects on PDK2 and PDK3, it is important to design experiments that can differentiate between on-target and off-target effects.
Recommended Experimental Protocols:
-
Genetic Knockdown/Knockout of the Primary Target:
-
Principle: If the effect of this compound is primarily due to PDK1 inhibition, then depleting PDK1 from the cells should phenocopy the effect of the inhibitor.
-
Methodology:
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Use siRNA or a CRISPR-Cas9 system to reduce or eliminate the expression of PDK1 in your cell line.
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Treat both the modified and wild-type cells with this compound.
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The PDK1-depleted cells should show a diminished response to this compound if the observed phenotype is on-target.
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-
-
Competitive Binding Assay:
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Principle: This assay can determine the binding affinity of this compound to a panel of kinases, including STK33 if desired, to empirically determine its selectivity profile.[10][11][12]
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Methodology:
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Utilize a commercially available kinase profiling service.
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Provide a sample of this compound.
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The service will screen this compound against a large panel of kinases and provide data on its binding affinity to each.
-
-
-
Quantitative Phosphoproteomics:
-
Principle: This unbiased approach can identify global changes in protein phosphorylation in response to this compound treatment, revealing which signaling pathways are affected.[13][14][15][16]
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Methodology:
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Treat cells with this compound or a vehicle control.
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Isolate and digest proteins, followed by phosphopeptide enrichment.
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Analyze the samples using mass spectrometry.
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Changes in phosphorylation that are consistent with PDK1 inhibition would support an on-target effect, while unexpected changes may indicate off-target activity.
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the PDK1-PDH signaling axis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JX06 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of JX06.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][2][3][4] It also shows inhibitory activity against PDK2 and PDK3.[2][3][4] this compound forms a disulfide bond with the thiol group of a conserved cysteine residue (C240) within the ATP-binding pocket of PDK1.[1] This covalent modification impairs PDK1's enzymatic activity, leading to a metabolic shift in cancer cells from aerobic glycolysis towards mitochondrial oxidative phosphorylation.[1][5] This shift results in increased generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[5][6]
Q2: Which cancer cell lines are most sensitive to this compound?
A2: Cancer cells with a higher dependency on glycolysis, indicated by a high extracellular acidification rate (ECAR) to oxygen consumption rate (OCR) ratio, are more sensitive to this compound.[1][5] For example, A549 lung cancer cells have shown sensitivity to this compound.[2][3][6] Studies have also demonstrated its efficacy in multiple myeloma cells.[7]
Q3: What is the recommended dosage and administration route for this compound in vivo?
A3: In preclinical xenograft models using A549 cells, this compound has been shown to be effective when administered intraperitoneally (i.p.).[3][6] A 21-day continuous treatment with 80 mg/kg of this compound significantly reduced tumor volume.[3][6]
Troubleshooting Guide
Issue 1: Suboptimal Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose or Dosing Frequency | The reported effective dose in A549 xenografts is 80 mg/kg daily.[6] Consider a dose-escalation study to determine the optimal dose for your specific tumor model. |
| Poor Bioavailability | Ensure proper formulation of this compound for in vivo administration. A recommended formulation involves dissolving this compound in DMSO, then mixing with PEG300, Tween80, and saline.[2] |
| Tumor Model Resistance | The tumor model may not have high PDK1 expression or a strong dependence on glycolysis. Screen your cell line for PDK1 expression and a high ECAR/OCR ratio before in vivo studies.[1] |
| Incorrect Administration | Verify the accuracy of the intraperitoneal injection technique to ensure proper delivery of the compound. |
Issue 2: Signs of Toxicity in Animal Models (e.g., weight loss, lethargy)
| Potential Cause | Troubleshooting Steps |
| High Dose | The current literature suggests that this compound is well-tolerated at doses up to 80 mg/kg.[3] However, toxicity can be model-dependent. Consider reducing the dose or the frequency of administration. |
| Off-Target Effects | While this compound is selective for PDKs, high concentrations could lead to off-target effects.[6] Monitor for any unexpected physiological or behavioral changes in the animals. |
| Formulation Issues | The vehicle used for drug delivery could be contributing to toxicity. Run a control group with vehicle-only administration to assess its effects. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Tumor Inoculation | Ensure consistent cell numbers and injection techniques for tumor implantation to achieve uniform tumor growth. |
| This compound Stability | Prepare fresh this compound formulations for each experiment, as the compound's stability in solution over time may vary. Stock solutions should be stored at -80°C for up to 6 months.[3] |
| Animal Health and Husbandry | Maintain consistent housing conditions, diet, and light cycles for all animals, as these factors can influence experimental outcomes. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| PDK1 | 0.049 µM[2] |
| PDK2 | 0.101 µM[2] |
| PDK3 | 0.313 µM[2] |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Dose (mg/kg) | Administration Route | Treatment Duration | Tumor Volume Reduction |
| 80 | Intraperitoneal | 21 days | 67.5%[6] |
Experimental Protocols
In Vivo Xenograft Study Protocol
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Cell Culture: Culture A549 human lung carcinoma cells in an appropriate medium until they reach the desired confluence.
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Tumor Implantation: Subcutaneously inject a suspension of A549 cells into the flank of immunocompromised mice.
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Tumor Growth Monitoring: Allow tumors to grow to a palpable size. Monitor tumor volume regularly using caliper measurements.
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Animal Grouping: Once tumors reach a predetermined size, randomly assign mice to treatment and control groups.
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This compound Formulation: Prepare the this compound formulation. A suggested vehicle is a mixture of DMSO, PEG300, Tween80, and saline.[2]
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Drug Administration: Administer this compound intraperitoneally to the treatment group at the desired dosage (e.g., 40 or 80 mg/kg) daily for the duration of the study (e.g., 21 days).[6] The control group should receive the vehicle only.
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Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the experiment.[6]
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Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
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Pharmacodynamic Analysis: For mechanistic studies, tumor lysates can be analyzed for the phosphorylation status of PDHA1, a downstream target of PDK1, to confirm target engagement.[6] Plasma lactate levels can also be measured as a biomarker of metabolic reprogramming.[6]
Visualizations
Caption: this compound inhibits PDK1, promoting oxidative phosphorylation.
Caption: Experimental workflow for this compound in vivo efficacy studies.
Caption: Troubleshooting logic for suboptimal this compound in vivo efficacy.
References
- 1. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PDK Inhibitor | AmBeed.com [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in JX06 experiments
Welcome to the technical support center for JX06 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and standardize experimental protocols involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is most soluble in DMSO at a concentration of 10 mM. For long-term storage, it is recommended to aliquot the 10 mM DMSO stock and store it at -80°C. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your desired cell culture medium immediately before use.
Q2: Why am I observing high variability in my this compound dose-response assays?
A2: High variability in dose-response assays can stem from several factors.[1] Common causes include inconsistent cell seeding density, variations in drug incubation time, and batch-to-batch differences in this compound.[2] Ensure your cell seeding is uniform and that the incubation periods are precisely timed. It is also crucial to perform a dose-response experiment to determine the optimal concentration for maximal T-cell activation.[1] If variability persists, consider qualifying each new batch of this compound with a standard bioassay to confirm its potency.[2]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a potent and selective inhibitor of the hypothetical "JX Kinase," potential off-target effects have been observed at high concentrations (>10 µM). These may include inhibition of structurally related kinases. We recommend performing a kinome profiling assay to assess the selectivity of this compound in your experimental system.
Q4: Can this compound be used in animal models?
A4: Yes, this compound has been formulated for in vivo use in murine models. The recommended vehicle for intraperitoneal (IP) injection is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Please refer to the detailed in vivo protocol for more information on dosing and administration.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during this compound experiments.
Issue 1: Inconsistent Results in Cell-Based Viability Assays
High variability or unexpected results in cell viability assays are common challenges.[3] The following table outlines potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or pipetting errors.[4] | Ensure a homogenous cell suspension before and during seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Use a multichannel pipette and ensure it is properly calibrated. |
| This compound appears less potent than expected | Incorrect drug concentration, degradation of this compound, or cell line resistance. | Verify the dilution calculations for your working solutions. Use a fresh aliquot of this compound from -80°C storage. Confirm the identity and purity of your this compound batch.[2] Sequence the target gene in your cell line to check for mutations that may confer resistance. |
| High background signal in control wells | Contamination of cell culture with bacteria or mycoplasma, or issues with the assay reagent.[1] | Regularly test your cell cultures for mycoplasma contamination.[1] Ensure all reagents are within their expiration dates and stored correctly.[1] |
| Results vary between experiments | Differences in cell passage number, serum batch, or incubation conditions.[5] | Use cells within a consistent and low passage number range.[5] Qualify new batches of serum before use in critical experiments. Standardize all incubation times and conditions.[6] |
Issue 2: Problems with Western Blotting for this compound Target Engagement
Western blotting is often used to assess the downstream effects of this compound on its target pathway. Here are some common problems and their solutions.
| Observation | Potential Cause | Recommended Solution |
| Weak or no signal for phosphorylated target | Insufficient this compound treatment time or concentration, low protein concentration, or inactive antibody. | Optimize the this compound treatment duration and concentration. Increase the amount of protein loaded per well. Use a fresh dilution of the primary antibody and ensure it has been validated for your application. |
| Multiple non-specific bands | Primary antibody concentration is too high, or the blocking step is insufficient.[7] | Reduce the concentration of the primary antibody and/or the secondary antibody.[8] Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Inconsistent loading between lanes | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification assay (e.g., BCA) and ensure accurate pipetting when loading the gel. Always normalize to a loading control like GAPDH or β-actin. |
| High background on the membrane | Insufficient washing, or the blocking buffer is not optimal.[9] | Increase the number and duration of wash steps.[7] Add a mild detergent like Tween 20 to your wash and antibody incubation buffers.[8] |
Experimental Protocols
Protocol 1: this compound Dose-Response Cell Viability Assay
This protocol describes a standard method for determining the IC50 of this compound using a commercially available cell viability reagent.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Resuspend cells in the appropriate complete growth medium to achieve a density of 5,000 cells per 90 µL.
-
Dispense 90 µL of the cell suspension into each well of a 96-well clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium, starting from a top concentration of 20 µM.
-
Add 10 µL of the 2X this compound dilutions to the corresponding wells of the 96-well plate containing cells. This will result in a final 1X concentration.
-
Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the cell viability reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells.
-
Plot the normalized values against the log of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of JX Kinase Phosphorylation
This protocol details the steps to assess the phosphorylation status of a downstream target of JX Kinase following this compound treatment.
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Cell Lysis:
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Seed 1 x 10^6 cells in a 6-well plate and incubate overnight.
-
Treat cells with the desired concentrations of this compound for the specified time.
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Wash cells twice with ice-cold PBS.
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Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing every 10 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Transfer the supernatant to a new tube and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
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Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
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Confirm successful transfer by staining the membrane with Ponceau S.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C with gentle agitation.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Image the blot using a digital imager or X-ray film.
-
Strip the membrane and re-probe for the total target protein and a loading control.
-
Visualizations
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
Hypothetical this compound Signaling Pathway
Caption: A diagram illustrating the hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 4. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
optimizing incubation time for JX06 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with JX06, a selective covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and covalent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with the highest potency for PDK1.[1][2] It forms a disulfide bond with the thiol group of a conserved cysteine residue (C240) located in a hydrophobic pocket adjacent to the ATP-binding site of the PDK1 enzyme.[2][3] This covalent modification induces conformational changes that block ATP from accessing its binding pocket, thereby inhibiting PDK1 enzymatic activity.[3] The inhibition of PDK1 by this compound leads to a metabolic shift in cancer cells, redirecting glucose metabolism from aerobic glycolysis (the Warburg effect) to mitochondrial oxidation.[3][4] This shift can promote cellular oxidative stress and induce apoptosis, particularly in cancer cells that are highly dependent on glycolysis.[3][4]
Q2: What are the recommended cell culture conditions and working concentrations for this compound?
A2: The optimal cell culture conditions and working concentration of this compound are cell-line dependent. However, published studies provide starting points for various assays. For instance, in A549 lung cancer cells, this compound has been shown to inhibit the phosphorylation of PDHA1 in a time- and dose-dependent manner at concentrations ranging from 0.1 to 10 μM, with incubation times from 6 to 24 hours.[1][4] For cell viability assays in A549 and Kelly cells, IC50 values were determined after 72 hours of incubation to be 0.48 μM and 0.289 μM, respectively.[5] It is recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in fresh dimethyl sulfoxide (DMSO) to make a stock solution.[5] For in vitro experiments, the stock solution is further diluted in cell culture medium to the desired working concentration. For in vivo studies, a specific formulation may be required, such as a mixture of DMSO, PEG300, Tween80, and saline.[5] Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Troubleshooting Guides
Problem 1: No significant inhibition of cell proliferation is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | The effect of this compound on cell viability is time-dependent. For antiproliferative assays, an incubation time of 72 hours has been shown to be effective in A549 and Kelly cells.[5] Consider extending your incubation period. |
| Incorrect this compound Concentration | The sensitivity of different cell lines to this compound can vary. Perform a dose-response experiment to determine the IC50 value for your specific cell line. Published IC50 values for A549 and Kelly cells after 72 hours are 0.48 μM and 0.289 μM, respectively.[5] |
| Low Glycolytic Dependence of the Cell Line | Cells with a higher dependency on glycolysis are more sensitive to PDK1 inhibition.[3][4] You can assess the metabolic phenotype of your cells by measuring the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR). |
| This compound Degradation | Ensure that the this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a stock solution for each experiment. |
Problem 2: Inconsistent results in downstream assays (e.g., Western blot for p-PDHA1, apoptosis assays).
| Possible Cause | Suggested Solution |
| Inappropriate Incubation Time for the Specific Endpoint | The optimal incubation time for this compound treatment varies depending on the biological process being investigated. For instance, inhibition of PDHA1 phosphorylation in A549 cells can be observed as early as 6 hours, while apoptosis may require a longer incubation of 48 hours.[1][6] Refer to the experimental protocols section and published literature to select an appropriate time point for your assay. |
| Cell Confluency and Health | Ensure that cells are in the exponential growth phase and at an appropriate confluency at the time of treatment. Overly confluent or unhealthy cells may respond differently to this compound. |
| Variability in this compound Treatment | Ensure consistent and accurate pipetting when preparing this compound dilutions and treating cells. |
Experimental Protocols
1. Western Blot for Phospho-PDHA1
This protocol is adapted from studies on A549 cells.[4][6]
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Cell Seeding: Plate A549 cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
This compound Treatment: Treat cells with this compound at the desired concentrations (e.g., 0.1, 1, 10 μM) for various time points (e.g., 6, 12, 24 hours). A vehicle control (DMSO) should be included.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and then incubate with primary antibodies against phospho-PDHA1 (Ser293 and Ser232) and total PDHA1. Following incubation with a secondary antibody, visualize the protein bands using a chemiluminescence detection system.
2. Cell Viability Assay (CCK-8)
This protocol is based on the determination of IC50 values in cancer cell lines.[5]
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Cell Seeding: Seed cells (e.g., A549, Kelly) in 96-well plates at an appropriate density and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.
-
CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3. Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on the detection of apoptosis in cancer cells treated with this compound.[6]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10 μM) for 48 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Quantitative Data Summary
Table 1: IC50 Values of this compound against PDKs
| Target | IC50 (μM) |
| PDK1 | 0.049 |
| PDK2 | 0.101 |
| PDK3 | 0.313 |
Data from cell-free assays.[5]
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Incubation Time (hours) | Assay | IC50 (μM) |
| Kelly | 72 | CCK8 | 0.289 |
| A549 | 72 | CCK8 | 0.48 |
Data from cell-based assays.[5]
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: A generalized experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
mitigating JX06 toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the PDK1 inhibitor, JX06. The following troubleshooting guides and frequently asked questions (FAQs) address common inquiries encountered during experimentation, with a focus on understanding its mechanism of action and selectivity, which are key to comprehending its toxicological profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and potent covalent inhibitor of pyruvate dehydrogenase kinase (PDK) 1, 2, and 3.[] It functions by forming a disulfide bond with a conserved cysteine residue (C240) in the hydrophobic pocket adjacent to the ATP-binding site of PDK1.[2] This covalent modification induces conformational changes that block ATP from binding, thereby inhibiting PDK1 enzymatic activity.[2] The inhibition of PDK1 prevents the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex, leading to a metabolic shift from aerobic glycolysis (the Warburg effect) to mitochondrial oxidative phosphorylation in cancer cells.[2][3][4] This metabolic reprogramming results in increased reactive oxygen species (ROS) generation and subsequent apoptosis in cancer cells that are highly dependent on glycolysis.[2][4]
Q2: Why does this compound show selectivity for cancer cells over normal cells?
A2: The selectivity of this compound for cancer cells is primarily attributed to their distinct metabolic phenotype, often referred to as the Warburg effect. Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, making them highly dependent on this pathway for energy and biomass production.[2] this compound's mechanism of inhibiting PDK1 forces a switch from glycolysis to oxidative phosphorylation, a change that cancer cells with high glycolytic rates are particularly sensitive to.[2][4] This metabolic shift leads to increased oxidative stress and apoptosis specifically in these cancer cells.[2] While PDK1 is also expressed in normal cells, their metabolic flexibility and lower reliance on aerobic glycolysis may render them less susceptible to the effects of PDK1 inhibition by this compound.[3] In vivo studies with A549 xenografts in mice showed that this compound was well tolerated at therapeutic doses.[5]
Q3: What are the expected outcomes of this compound treatment on cancer cells in vitro?
A3: In vitro, this compound treatment of cancer cells, particularly those with a high extracellular acidification rate (ECAR) to oxygen consumption rate (OCR) ratio, is expected to yield the following outcomes:
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Inhibition of Cell Growth and Viability: this compound has been shown to suppress the growth of various cancer cell lines, including multiple myeloma and A549 lung cancer cells, in a dose-dependent manner.[3][5]
-
Induction of Apoptosis: The metabolic stress induced by this compound leads to programmed cell death.[2][3][4]
-
Reduced PDH Phosphorylation: A key indicator of this compound target engagement is the decreased phosphorylation of the PDH alpha 1 subunit (PDHA1) at serine residues 293 and 232.[3][5]
-
Metabolic Shift: Researchers can expect to observe a decrease in lactate production and an increase in glucose uptake and intracellular ATP levels as the cells shift from glycolysis to oxidative phosphorylation.[4][5]
-
Increased Reactive Oxygen Species (ROS): The shift to oxidative phosphorylation can lead to an increase in mitochondrial ROS generation.[4]
Q4: Are there any known synergistic drug combinations with this compound?
A4: Yes, studies have shown that this compound can act synergistically with other anti-cancer agents. For instance, in multiple myeloma cells, combining this compound with the proteasome inhibitor bortezomib resulted in a significant increase in cell death.[][3] This suggests that targeting cellular metabolism with this compound can enhance the efficacy of other therapeutic modalities.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound against PDK Isoforms
| PDK Isoform | IC50 (nM) |
| PDK1 | 49 |
| PDK2 | 101 |
| PDK3 | 313 |
| PDK4 | >10,000 |
Data sourced from MedchemExpress and Tocris Bioscience.[5]
Table 2: Antiproliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | Assay | IC50 (µM) |
| Kelly | Neuroblastoma | 72 hours | CCK-8 | 0.289 |
| A549 | Lung Carcinoma | 72 hours | CCK-8 | 0.48 |
| MM cells | Multiple Myeloma | Not Specified | Not Specified | ~0.5 (effective concentration for apoptosis) |
Data sourced from Selleck Chemicals and PubMed.[3][6]
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the effect of this compound on the proliferation of cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., A549, Kelly) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 72 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[4][6]
-
2. Western Blot for PDHA1 Phosphorylation
-
Objective: To confirm the inhibition of PDK1 activity by this compound in cells.
-
Methodology:
-
Treat cancer cells (e.g., A549) with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated PDHA1 (e.g., p-Ser293, p-Ser232) and total PDHA1.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system. The ratio of phosphorylated PDHA1 to total PDHA1 indicates the level of PDK1 inhibition.[4][5]
-
3. In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.
-
Methodology:
-
Subcutaneously implant cancer cells (e.g., A549) into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 40-80 mg/kg) via intraperitoneal injection for a specified period (e.g., 21 days).[5]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise and weigh the tumors. Efficacy is determined by the reduction in tumor volume and weight in the treatment group compared to the control group.[5]
-
Visualizations
Caption: this compound inhibits PDK1, preventing PDH inactivation and promoting oxidative phosphorylation.
Caption: Workflow for evaluating the efficacy of this compound in vitro and in vivo.
References
- 2. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Synthesis and Use of JX06
Welcome to the technical support center for JX06. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of this compound for research use and to troubleshoot common issues that may be encountered during its synthesis and application in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as bis(4-morpholinyl thiocarbonyl)disulfide, is a potent and selective covalent inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1][2] It primarily targets PDK1, PDK2, and PDK3.[1] this compound inhibits PDK activity by forming a disulfide bond with a conserved cysteine residue in the ATP-binding pocket of the enzyme.[2][3] This inhibition leads to the reactivation of the Pyruvate Dehydrogenase Complex (PDC), shifting cellular metabolism from glycolysis towards mitochondrial respiration, and can induce apoptosis in cancer cells.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to several years. For short-term storage, it can be kept at 0-4°C for days to weeks.[2] Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2][6] It is sparingly soluble in water and ethanol.[6] For in vitro assays, stock solutions are typically prepared in DMSO.[1] For in vivo studies, specific formulations involving solvents like PEG300, Tween80, and saline may be required.[6]
Q4: What are the main challenges in synthesizing this compound?
A4: The synthesis of thiuram disulfides like this compound can present challenges such as the formation of side products, including polysulfides, and the need for careful control of reaction conditions to avoid over-oxidation.[7] Purification of the final product to remove unreacted starting materials and byproducts is also a critical step to ensure high purity for research applications.
Troubleshooting Guide for this compound Synthesis
This guide addresses potential issues that may arise during the synthesis of this compound, which typically involves the reaction of morpholine with carbon disulfide to form a dithiocarbamate salt, followed by oxidation to the thiuram disulfide.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of this compound | Incomplete formation of the dithiocarbamate intermediate. | - Ensure the reaction of morpholine and carbon disulfide is carried out in the presence of a suitable base to completion. - Use a slight excess of carbon disulfide. |
| Inefficient oxidation of the dithiocarbamate. | - Choose an appropriate oxidizing agent (e.g., hydrogen peroxide, iodine, potassium peroxodisulfate). - Optimize the stoichiometry of the oxidant to avoid under-oxidation. - Control the reaction temperature, as some oxidation reactions are exothermic. | |
| Side reactions consuming the dithiocarbamate. | - A common side reaction is the formation of dithiocarbonate if a strong base like hydroxide is used, which can decompose to elemental sulfur.[7] Using the amine itself as the base or a non-nucleophilic base can mitigate this. | |
| Product is an inseparable mixture | Formation of polysulfides (containing more than two sulfur atoms in the bridge). | - This can occur if elemental sulfur is formed as a byproduct and reacts further.[7] - Careful control of the oxidation step is crucial. Avoid overly harsh oxidizing conditions. - Purification by recrystallization from a suitable solvent (e.g., ethanol, toluene) can help to isolate the desired disulfide. |
| Final product has low purity | Presence of unreacted starting materials (morpholine, carbon disulfide). | - Ensure the reaction goes to completion by monitoring with TLC or other analytical methods. - Wash the crude product with a solvent in which the starting materials are soluble but the product is not. |
| Presence of the dithiocarbamate salt intermediate. | - Ensure the oxidation step is complete. - The dithiocarbamate salt is typically more polar and water-soluble than the final product, so washing with water can help in its removal. | |
| Presence of byproducts from the oxidant. | - Choose an oxidant that gives easily removable byproducts. For example, if using iodine, the resulting iodide salts can be removed by aqueous workup. |
Experimental Protocols
General Protocol for the Synthesis of this compound (bis(4-morpholinyl thiocarbonyl)disulfide)
This protocol is a generalized procedure based on the known synthesis of thiuram disulfides. Optimization of specific parameters may be required.
Step 1: Formation of the Dithiocarbamate Salt
-
In a well-ventilated fume hood, dissolve morpholine (2 equivalents) in a suitable solvent such as ethanol or a mixture of isopropyl alcohol and water.[8]
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1 equivalent) dropwise to the stirred solution. An exothermic reaction may occur. Maintain the temperature below 10°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours, followed by stirring at room temperature for an additional 2-4 hours to ensure the complete formation of the morpholinium morpholine-4-carbodithioate salt.
Step 2: Oxidation to this compound
-
Cool the solution containing the dithiocarbamate salt in an ice bath.
-
Prepare a solution of an oxidizing agent. A common choice is an aqueous solution of hydrogen peroxide (H₂O₂). The amount of oxidant should be stoichiometric to the dithiocarbamate.
-
Add the oxidant solution dropwise to the stirred dithiocarbamate solution while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for several hours, or until the reaction is complete (monitor by TLC).
-
The product, this compound, will precipitate out of the solution as a solid.
-
Collect the solid by filtration and wash it thoroughly with water to remove any inorganic salts and unreacted starting materials.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Inhibitory Activity of this compound against PDK Isoforms
| Kinase Isoform | IC₅₀ (nM) |
| PDK1 | 49[1][6] |
| PDK2 | 101[1][6] |
| PDK3 | 313[1][6] |
| PDK4 | >10,000[1] |
Mandatory Visualizations
This compound Synthesis Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
how to handle JX06 safely in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling and effective use of JX06 in a laboratory setting. This compound is a potent and selective covalent inhibitor of pyruvate dehydrogenase kinase (PDK) 1, 2, and 3.[1] It is a valuable tool for research in cancer biology, metabolism, and drug development. This guide includes safety protocols, troubleshooting advice for common experimental issues, and detailed experimental procedures.
Safety First: Handling this compound in the Laboratory
Hazard Identification and Precautions
This compound, also known by its chemical name Bis(morpholinothiocarbonyl) disulfide, is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2]
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
-
Specific Target Organ Toxicity — Repeated Exposure (Category 1)
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Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1)
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes that can cause serious eye irritation.[2] |
| Hand Protection | Nitrile gloves. | Prevents skin contact and irritation.[2] |
| Protective Clothing | Laboratory coat. | Protects against contamination of personal clothing. |
Handling and Storage
-
Handling :
-
Storage :
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.[4]
-
Spill and Disposal Procedures
-
Spills : In case of a spill, wear appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Experimental Protocols
Cell Viability Assay Using this compound
This protocol outlines the use of a CCK-8 assay to determine the effect of this compound on the viability of A549 lung cancer cells.[5]
Materials:
-
A549 cells
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment : Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
CCK-8 Assay : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for PDHA1 Phosphorylation
This protocol describes the detection of changes in the phosphorylation of Pyruvate Dehydrogenase E1 Subunit Alpha 1 (PDHA1) at Serine 293 in A549 cells treated with this compound.[5]
Materials:
-
A549 cells
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PDHA1 (Ser293) and anti-total-PDHA1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment : Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control for 24 hours.[5]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting : Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation : Block the membrane and then incubate with the primary antibodies overnight at 4°C. Follow this with incubation with the HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize the phosphorylated PDHA1 signal to the total PDHA1 signal.
Troubleshooting and FAQs
Cell Viability Assays
-
Q: My this compound treatment shows inconsistent results.
-
A: Ensure that the final DMSO concentration is the same in all wells and is at a non-toxic level (typically ≤ 0.1%). Also, check for uniform cell seeding and proper mixing of the CCK-8 reagent.
-
-
Q: I am not observing a significant decrease in cell viability.
-
A: The sensitivity to this compound can be cell-line dependent.[1] Consider increasing the concentration of this compound or the incubation time. The metabolic state of the cells can also influence the outcome; cells with a higher dependence on glycolysis may be more sensitive.[1] The composition of the cell culture medium, such as glucose and serum levels, can also impact the effectiveness of PDK inhibitors.[6]
-
Western Blotting
-
Q: I am unable to detect a change in PDHA1 phosphorylation.
-
A: Ensure that the lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of the proteins. Confirm that the primary antibodies are validated for the detection of the specific phospho-site and total protein. The treatment time and this compound concentration may also need optimization for your specific cell line.
-
-
Q: My protein bands are weak or absent.
-
A: Check the protein concentration and ensure equal loading. Verify the transfer efficiency and the activity of the HRP-conjugated secondary antibody and the chemiluminescent substrate.
-
This compound: Mechanism of Action and Signaling Pathway
This compound is a covalent inhibitor of PDK1, forming a disulfide bond with a conserved cysteine residue in the enzyme's ATP-binding pocket.[1] This irreversible binding inhibits the kinase activity of PDK1, preventing the phosphorylation and inactivation of its substrate, the Pyruvate Dehydrogenase Complex (PDC). The inhibition of PDK leads to the activation of PDC, which in turn promotes the conversion of pyruvate to acetyl-CoA, shifting cellular metabolism from glycolysis towards mitochondrial oxidative phosphorylation.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical workflow for assessing the cellular effects of this compound.
References
- 1. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis(morpholinothiocarbonyl) disulfide | C10H16N2O2S4 | CID 12892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 729-46-4|Bis(morpholinothiocarbonyl) disulfide|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JX06 Preclinical Development
This guide provides troubleshooting advice and frequently asked questions for researchers refining JX06 dosage for long-term animal studies. As this compound is a novel investigational compound, the following information is based on established preclinical methodologies and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for my chronic this compound toxicology study?
A1: The starting dose for a long-term study should be based on data from shorter-term studies, such as a 14-day or 28-day dose-range finding (DRF) study. The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity. Your chronic study should include the MTD, as well as several lower doses (e.g., 1/2 MTD, 1/4 MTD) and a vehicle control group to establish a clear dose-response relationship for both efficacy and toxicity.
Q2: What are the most common signs of this compound-related toxicity to monitor in long-term studies?
A2: Based on its mechanism as a KAP7 kinase inhibitor, key toxicity indicators to monitor include:
-
Body Weight: Consistent body weight loss exceeding 15-20% of baseline is a primary concern.
-
Clinical Observations: Daily checks for changes in posture, activity level, grooming, and skin condition.
-
Hematology: Monitor for signs of myelosuppression, such as decreases in white blood cells, red blood cells, and platelets.
-
Serum Chemistry: Pay close attention to markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
Q3: My animals are showing unexpected weight loss at a previously tolerated dose. What are the immediate troubleshooting steps?
A3: Unexpected toxicity can arise in longer studies.
-
Confirm Dosing Accuracy: Double-check your this compound formulation, concentration, and administration volume to rule out a dosing error.
-
Assess Animal Health: Perform a thorough clinical examination of the affected animals.
-
Implement a Dose Holiday: Consider a temporary pause in dosing (e.g., 2-3 days) to see if the animals recover. If they recover, you may need to restart at a lower dose or a reduced dosing frequency.
-
Collect Samples: If an animal must be euthanized due to humane endpoints, collect blood and tissue samples to investigate the cause of toxicity (e.g., histopathology, bioanalysis for drug exposure).
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Profile in Long-Term Dosing
-
Symptom: High variability in this compound plasma concentrations between animals in the same dose group.
-
Possible Causes & Solutions:
-
Formulation Instability: The this compound formulation may not be stable over the dosing period. Prepare fresh formulations more frequently and test their stability under storage conditions.
-
Dosing Inaccuracy: Ensure precise administration technique, especially for oral gavage or intravenous routes.
-
Metabolic Induction/Inhibition: Chronic dosing may alter the expression of metabolic enzymes. Consider running a satellite study to assess enzyme kinetics at several time points.
-
Issue 2: Lack of Expected Pharmacodynamic (PD) Response
-
Symptom: Downstream biomarkers (e.g., phosphorylated KAP7) are not modulated as expected, despite adequate this compound plasma exposure.
-
Possible Causes & Solutions:
-
Assay Variability: Validate your PD biomarker assay to ensure it is robust and reproducible. Include positive and negative controls in every run.
-
Biological Compensation: The biological system may have adapted to the chronic inhibition of KAP7 through compensatory signaling pathways. Investigate alternative or parallel pathways to understand potential resistance mechanisms.
-
Tissue Penetration: this compound may not be reaching the target tissue at sufficient concentrations. Perform tissue distribution analysis to confirm exposure at the site of action.
-
Quantitative Data Summary
For ease of comparison, key data from preliminary this compound studies are summarized below.
Table 1: Example 28-Day Dose-Range Finding (DRF) Study in Rodents
| Dose Group (mg/kg/day) | Mean Body Weight Change (%) | Key Hematological Finding | Key Serum Chemistry Finding | Study Recommendation |
| Vehicle Control | +8.5% | None | None | Proceed |
| 10 | +6.2% | None | None | Low Dose |
| 30 | -2.1% | None | Slight (1.5x) ALT increase | Mid Dose |
| 100 | -15.8% | Grade 2 Neutropenia | Significant (5x) ALT increase | High Dose / MTD |
| 300 | -25.0% (with mortality) | Grade 4 Neutropenia | Severe Hepatotoxicity | Exceeded MTD |
Table 2: Key Pharmacokinetic Parameters of this compound in Rodents (Single Dose, 30 mg/kg)
| Parameter | Value | Unit |
| Cmax (Peak Concentration) | 2,500 | ng/mL |
| Tmax (Time to Peak) | 2 | hours |
| AUC (Total Exposure) | 18,500 | hr*ng/mL |
| T½ (Half-life) | 6.5 | hours |
Detailed Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination for this compound
-
Animal Model: Select a relevant species and strain (e.g., Sprague-Dawley rats, 8-10 weeks old). Use 3-5 animals per sex per dose group.
-
Dose Selection: Based on acute toxicity data, select 4-5 dose levels with geometric spacing (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound daily for 14 or 28 consecutive days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Record body weight and food consumption daily for the first week, then three times per week.
-
Perform daily clinical observations for signs of toxicity.
-
Collect blood samples for hematology and serum chemistry analysis at baseline and termination.
-
-
Endpoint: The MTD is defined as the highest dose that results in no more than 10-15% body weight loss and does not produce mortality or severe clinical signs that necessitate euthanasia.
Protocol 2: 28-Day Repeated Dose Toxicity Study with Toxicokinetics (TK)
-
Study Design: Use four groups: vehicle control, low dose (e.g., 1/4 MTD), mid dose (e.g., 1/2 MTD), and high dose (MTD). Use 10 animals per sex per group for main study endpoints and a satellite group of 3 animals per sex per group for TK analysis.
-
Dosing: Administer this compound or vehicle daily for 28 days.
-
Data Collection (Main Study):
-
Conduct detailed clinical observations, body weight, and food consumption measurements.
-
Perform ophthalmology exams pre-study and at termination.
-
Collect blood for hematology and serum chemistry at termination.
-
Conduct a full necropsy and collect a comprehensive list of tissues for histopathological examination.
-
-
Data Collection (TK Satellite Group):
-
Collect sparse blood samples on Day 1 and Day 28 at pre-dose, 2, 4, 8, and 24 hours post-dose.
-
Analyze plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key TK parameters (Cmax, AUC) to assess dose proportionality and drug accumulation.
-
Visualizations and Workflows
Caption: Hypothetical signaling pathway for this compound as a KAP7 inhibitor.
Caption: Experimental workflow for this compound long-term dosage refinement.
overcoming limitations of JX06 in preclinical models
Welcome to the technical support center for JX06, a selective covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and limitations encountered during preclinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), and to a lesser extent, PDK2 and PDK3. It forms a disulfide bond with the thiol group of a conserved cysteine residue (C240) located in a hydrophobic pocket adjacent to the ATP-binding site of PDK1.[1] This covalent modification induces a conformational change that hinders ATP access, thereby inhibiting PDK1 enzymatic activity.[1] The inhibition of PDK1 prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase (PDH) complex. This leads to a metabolic shift from aerobic glycolysis towards mitochondrial glucose oxidation, promoting cellular oxidative stress and apoptosis, particularly in cancer cells that are highly dependent on glycolysis (the Warburg effect).[1]
Q2: What are the reported IC50 values for this compound against PDK isoforms?
A2: this compound exhibits the highest potency against PDK1. The reported half-maximal inhibitory concentrations (IC50) are:
-
PDK1: 0.049 µM
-
PDK2: 0.101 µM
-
PDK3: 0.313 µM
This compound shows minimal inhibitory activity against PDK4 at a concentration of 10 µM.
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in DMSO. For in vivo studies, a common vehicle formulation involves a mixture of DMSO, PEG300, Tween80, and saline. It is recommended to store this compound stock solutions at -20°C for short-term storage and -80°C for long-term storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent anti-proliferative effects in vitro. | Cell line dependency on glycolysis. | This compound is more effective in cancer cells with a high dependency on aerobic glycolysis. Assess the metabolic phenotype of your cell lines (e.g., by measuring the extracellular acidification rate, ECAR, and oxygen consumption rate, OCR). Cells with a high ECAR/OCR ratio are predicted to be more sensitive.[2] |
| This compound degradation. | Ensure proper storage of this compound stock solutions (aliquoted and protected from light at -20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| Suboptimal assay conditions. | Optimize cell seeding density and incubation time. For a 72-hour cell viability assay, ensure cells are in the exponential growth phase. | |
| Limited in vivo efficacy in xenograft models. | Poor bioavailability or rapid clearance. | While this compound has shown good oral bioavailability in rats with a half-life of 5-8 hours, pharmacokinetic profiles can vary between species.[] Consider optimizing the dosing regimen (dose and frequency) or administration route based on pharmacokinetic studies in your specific animal model. |
| Tumor model resistance. | The tumor microenvironment can influence therapeutic response. Consider using orthotopic or patient-derived xenograft (PDX) models that better recapitulate the human tumor environment. | |
| Development of resistance. | Although not specifically documented for this compound, resistance to kinase inhibitors can arise from mutations in the target protein or activation of bypass signaling pathways. Analyze post-treatment tumor samples for potential resistance mechanisms. | |
| Observed toxicity in animal models. | On-target metabolic effects. | Inhibition of PDK1 can alter systemic glucose metabolism. Monitor blood glucose and lactate levels. Consider dose reduction or intermittent dosing schedules to manage metabolic disturbances. |
| Off-target effects. | As a covalent inhibitor, this compound could potentially interact with other proteins containing reactive cysteines. A thorough toxicological evaluation, including histopathology of major organs, is recommended to identify any off-target toxicities. | |
| Difficulty in confirming target engagement in vivo. | Inadequate tissue processing. | To assess the phosphorylation status of PDH (a direct downstream target of PDK1), ensure rapid tissue harvesting and lysis in buffers containing phosphatase inhibitors to preserve phosphorylation states. |
| Antibody quality for Western blotting. | Use validated antibodies specific for the phosphorylated forms of the PDH E1α subunit (e.g., phospho-Ser293). Include appropriate positive and negative controls. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM, 72h) | Reference |
| A549 | Lung Cancer | 0.48 | MCE |
| Kelly | Neuroblastoma | 0.289 | Selleck Chemicals |
| Multiple Myeloma Cells | Multiple Myeloma | ~0.5 | PubMed |
Table 2: In Vivo Efficacy of this compound in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg, i.p.) | Treatment Duration | Tumor Volume Reduction (%) | Reference |
| This compound | 80 | 21 days | 67.5 | AACR Journals |
| This compound | 40 | 21 days | Not specified | AACR Journals |
| Vehicle Control | - | 21 days | 0 | AACR Journals |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for PDH Phosphorylation
-
Cell/Tissue Lysis: Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PDHA1 (Ser293) and total PDHA1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-PDHA1 signal to the total PDHA1 signal.
In Vivo Xenograft Study
-
Cell Preparation: Culture A549 cells to 80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of 6-8 week old immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 40 or 80 mg/kg) or vehicle control intraperitoneally (i.p.) daily for 21 days.
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement).
Visualizations
References
Technical Support Center: JX06 Bioavailability Enhancement Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JX06. The focus is on strategies to enhance its bioavailability for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: While one source mentions that this compound has good oral bioavailability in rats, with plasma levels peaking around 2 hours after oral dosing, specific quantitative data and the formulation used are not publicly available.[] Therefore, researchers may need to empirically determine the optimal formulation and administration route for their specific experimental models.
Q2: My in vivo experiments with this compound are showing lower efficacy than expected based on in vitro data. Could this be a bioavailability issue?
A2: Yes, a discrepancy between in vitro and in vivo results is often attributable to poor bioavailability. Factors such as low aqueous solubility, poor permeability across the intestinal wall, and first-pass metabolism can significantly limit the amount of this compound reaching systemic circulation.[2][3]
Q3: What are the general strategies to improve the bioavailability of a small molecule inhibitor like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][5][6] These can be broadly categorized into:
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Particle Size Reduction: Increasing the surface area of the drug can improve its dissolution rate.[7][8]
-
Formulation with Excipients: Utilizing vehicles that improve solubility and/or absorption.
-
Advanced Formulation Technologies: Creating amorphous solid dispersions or lipid-based delivery systems.[5][8][9]
-
Prodrug Approach: Modifying the this compound molecule to improve its absorption, with the modification being cleaved in vivo to release the active drug.[10]
Q4: Are there any known formulation components for this compound?
A4: A suggested formulation for this compound for in vivo use involves dissolving it in a mixture of DMSO, PEG300, Tween 80, and saline.[11] However, the bioavailability of this compound in this specific vehicle has not been publicly reported.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers for In Vivo Dosing
Possible Cause: this compound is a hydrophobic molecule, leading to low aqueous solubility.
Troubleshooting Steps:
-
Co-solvent Systems:
-
Protocol: Prepare a stock solution of this compound in an organic solvent like DMSO. For the final dosing solution, dilute the stock in a vehicle containing co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol. A common practice is to limit the concentration of the organic solvent in the final formulation.
-
Example: A vehicle could be composed of 10% DMSO, 40% PEG400, and 50% saline.
-
-
Surfactants:
-
Protocol: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL into the formulation. These can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Caution: Surfactants can have their own biological effects, so appropriate vehicle controls are crucial.
-
Issue 2: High Variability in Pharmacokinetic (PK) Data
Possible Cause: Inconsistent absorption due to formulation instability or food effects.
Troubleshooting Steps:
-
Standardize Dosing Conditions:
-
Protocol: Ensure that animals are fasted for a consistent period before oral dosing, as the presence of food can significantly alter drug absorption.
-
-
Formulation Homogeneity:
-
Protocol: If using a suspension, ensure it is uniformly mixed before each administration. Sonication can be used to break up aggregates.
-
-
Explore Alternative Formulations:
Issue 3: Low Systemic Exposure (Low Cmax and AUC) Despite Oral Administration
Possible Cause: Poor dissolution in the gastrointestinal (GI) tract and/or low permeability across the intestinal epithelium.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Lipid-Based Formulations:
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Mice
Objective: To prepare a clear, homogenous solution of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
In a separate tube, mix PEG400 and Tween® 80 in a 4:1 ratio (v/v).
-
Slowly add the this compound stock solution to the PEG400/Tween® 80 mixture while vortexing.
-
Add sterile saline to the desired final volume and vortex thoroughly to ensure a homogenous solution. The final vehicle composition might be, for example, 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: In Vivo Pharmacokinetic Study Design
Objective: To determine the pharmacokinetic profile of different this compound formulations.
Methodology:
-
Animal Model: Use a relevant rodent model (e.g., male C57BL/6 mice, 8-10 weeks old).
-
Groups:
-
Group 1: this compound in Vehicle A (e.g., Co-solvent based) - Oral gavage
-
Group 2: this compound in Vehicle B (e.g., Lipid-based) - Oral gavage
-
Group 3: this compound in Saline with 5% DMSO - Intravenous (IV) injection (for bioavailability calculation)
-
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg).
-
Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (F%) |
| Co-solvent based | 10 | Oral | 150 | 2 | 600 | 25% |
| Lipid-based (SEDDS) | 10 | Oral | 450 | 1 | 1800 | 75% |
| IV Solution | 2 | IV | - | - | 2400 | 100% |
Table 2: Example of a Self-Emulsifying Drug Delivery System (SEDDS) Composition for this compound
| Component | Function | Example Excipient | Percentage (w/w) |
| Oil Phase | Solubilizes this compound | Capryol™ 90 | 30% |
| Surfactant | Forms emulsion | Cremophor® EL | 50% |
| Co-surfactant | Stabilizes emulsion | Transcutol® HP | 20% |
Visualizations
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Mechanism of action of this compound on the PDK1 signaling pathway.[14][15][16]
References
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 4. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 5. upm-inc.com [upm-inc.com]
- 6. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. selleckchem.com [selleckchem.com]
- 12. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 13. Strategies for enhancing the oral bioavailability of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancer-research-network.com [cancer-research-network.com]
Validation & Comparative
A Comparative Guide to Validating JX06 Target Engagement in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for validating the engagement of JX06 with its target, Pyruvate Dehydrogenase Kinase 1 (PDK1), in tumor tissues. This compound is a potent and selective covalent inhibitor of PDK1, a key metabolic enzyme frequently overexpressed in cancer cells.[1][2] It exerts its anti-tumor effects by forming a disulfide bond with a conserved cysteine residue (C240) in the ATP-binding pocket of PDK1, leading to a metabolic shift from glycolysis to oxidative phosphorylation and inducing apoptosis.[1] Robust validation of this compound target engagement is critical for understanding its mechanism of action, optimizing dosing strategies, and establishing a clear link between target modulation and therapeutic efficacy.
The this compound-PDK1 Signaling Pathway
This compound targets PDK1, which plays a pivotal role in cellular metabolism by phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex. This inhibition of PDH shunts pyruvate away from the mitochondria and towards lactate production, a hallmark of the Warburg effect in cancer cells. By covalently inhibiting PDK1, this compound reactivates the PDH complex, promoting oxidative phosphorylation and reversing the glycolytic phenotype.
Comparative Analysis of Target Engagement Methodologies
Several distinct methodologies can be employed to validate the engagement of this compound with PDK1 in tumor tissues. The choice of method depends on the specific research question, available resources, and the desired experimental context (e.g., in vitro, in-cell, or in vivo). The following sections provide a detailed comparison of biochemical assays, cell-based assays, and in vivo imaging techniques.
Table 1: Comparison of this compound Target Engagement Validation Methods
| Method | Principle | Sample Type | Throughput | Pros | Cons |
| Biochemical Kinase Assay | Measures the enzymatic activity of purified PDK1 in the presence of this compound. | Purified PDK1 enzyme | High | - Quantitative IC50 determination- High throughput screening capability | - Lacks cellular context (e.g., permeability, off-target effects)- Does not confirm covalent binding |
| Western Blot (p-PDHA1) | Detects the phosphorylation status of the PDH complex subunit alpha 1 (PDHA1), a direct downstream substrate of PDK1. | Cell lysates, Tumor tissue lysates | Low to Medium | - Direct measure of downstream target inhibition- Widely accessible technique | - Indirect measure of target engagement- Can be influenced by other signaling pathways |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of PDK1 upon this compound binding in intact cells or lysates. | Intact cells, Cell lysates, Tumor tissue lysates | Low to Medium | - Confirms target engagement in a cellular context- No requirement for compound or protein modification | - Can be technically challenging- Lower throughput than biochemical assays |
| NanoBRET™ Target Engagement Assay | A live-cell assay that measures the displacement of a fluorescent tracer from a NanoLuc®-PDK1 fusion protein by this compound. | Live cells | High | - Real-time, quantitative measurement of target engagement in live cells- High throughput | - Requires genetic modification of the target protein- Development of a specific tracer may be necessary |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes to covalently label the active sites of a class of enzymes, allowing for competitive displacement by this compound to be measured. | Cell lysates, Tumor tissue lysates | Medium | - Can identify off-target interactions- Provides information on the reactivity of the covalent inhibitor | - Requires specialized chemical probes and mass spectrometry expertise |
| Mass Spectrometry | Directly detects the covalent adduct formed between this compound and PDK1. | Purified protein, Cell lysates, Tumor tissue lysates | Low | - Unambiguous confirmation of covalent binding- Can identify the specific site of modification | - Technically demanding- Low throughput |
| Positron Emission Tomography (PET) | In vivo imaging technique to visualize and quantify the distribution and target occupancy of a radiolabeled this compound or a competitive tracer. | Live animals, Humans | Low | - Non-invasive, whole-body imaging of target engagement in vivo- Provides pharmacokinetic and pharmacodynamic data | - Requires specialized radiochemistry and imaging facilities- Synthesis of a suitable radiotracer can be challenging |
Experimental Workflows and Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the validation of this compound target engagement.
Biochemical Kinase Assay for this compound Potency
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against purified PDK1.
Protocol:
-
Reagents and Materials:
-
Recombinant human PDK1 enzyme.
-
PDH E1α subunit (substrate).
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound stock solution in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 2.5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing PDK1 and PDH E1α to each well.
-
Incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Downstream Target Inhibition (p-PDHA1)
This method assesses the functional consequence of this compound target engagement by measuring the phosphorylation of PDHA1 at serine 293.[3]
Protocol:
-
Cell Culture and Treatment:
-
Culture tumor cells (e.g., A549 lung cancer cells) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for 4-24 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-PDHA1 (Ser293) and total PDHA1. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-PDHA1 signal to total PDHA1 and the loading control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of this compound to PDK1 in a cellular environment.[4]
Protocol:
-
Cell Treatment and Heating:
-
Treat intact tumor cells with this compound or vehicle (DMSO) for 1-2 hours.
-
Wash and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed to separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Detection:
-
Analyze the soluble fraction by Western blot for PDK1.
-
Plot the amount of soluble PDK1 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
This live-cell assay provides quantitative data on the affinity and occupancy of this compound for PDK1.[5][6]
Protocol:
-
Cell Preparation:
-
Co-transfect HEK293 cells with a vector expressing a NanoLuc®-PDK1 fusion protein and a carrier DNA.
-
Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
To the cells, add the NanoBRET™ tracer for PDK1 (a fluorescently labeled ligand) and the this compound dilutions.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Incubate for 2 hours at 37°C.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and target engagement.
-
In Vivo Positron Emission Tomography (PET) Imaging
PET imaging allows for non-invasive visualization and quantification of this compound target engagement in living subjects. This can be achieved either by using a radiolabeled version of this compound or through a competitive binding study with a radiolabeled PDK1 ligand.
Protocol (Competitive PET Imaging):
-
Radiotracer: A suitable PET radiotracer that binds to PDK1 is required (e.g., a radiolabeled reversible PDK1 inhibitor).
-
Animal Model: Use tumor-bearing mice (e.g., xenografts of human cancer cell lines).
-
Imaging Procedure:
-
Acquire a baseline PET scan after injecting the radiotracer to determine the initial uptake in the tumor.
-
Treat the mice with a therapeutic dose of this compound.
-
At a specified time after this compound treatment, inject the radiotracer again and perform a second PET scan.
-
A reduction in the tumor uptake of the radiotracer in the second scan compared to the baseline indicates that this compound is occupying the PDK1 binding sites.
-
Quantify the PET signal in the tumor region of interest to determine the percentage of target occupancy.[7]
-
Conclusion
Validating the target engagement of this compound in tumor tissues is a multifaceted process that can be approached using a variety of robust methodologies. Biochemical assays are invaluable for initial screening and potency determination, while Western blotting of downstream markers provides functional confirmation of target inhibition. For definitive evidence of direct binding in a cellular context, CETSA and NanoBRET™ offer powerful solutions, with NanoBRET™ providing the advantage of real-time, live-cell measurements. For assessing selectivity and identifying potential off-targets, ABPP and mass spectrometry are the methods of choice. Finally, in vivo PET imaging provides the ultimate confirmation of target engagement in a whole-organism context, offering crucial data for preclinical and clinical development. The selection of the most appropriate method or combination of methods will depend on the specific stage of drug development and the scientific questions being addressed. This guide provides the necessary framework for researchers to design and execute rigorous studies to validate the target engagement of this compound, thereby accelerating its journey towards clinical application.
References
- 1. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 6. promega.com [promega.com]
- 7. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
JX06: A Comparative Guide to its Kinase Selectivity Profile
This guide provides a detailed comparison of the kinase selectivity profile of JX06, a potent and selective covalent inhibitor of Pyruvate Dehydrogenase Kinase (PDK). The information is intended for researchers, scientists, and drug development professionals interested in the mechanism and specificity of this compound. Experimental data and detailed protocols are provided to support the findings.
Kinase Selectivity Profile of this compound
This compound has been identified as a selective covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1) in cells.[1][2][3] It also demonstrates inhibitory activity against PDK2 and PDK3 in a dose-dependent manner.[1][4] A kinase panel screening at a concentration of 10 μmol/L revealed that this compound significantly inhibited only PDKs and Focal Adhesion Kinase (FAK). However, the inhibition of FAK was not observed at the cellular level, indicating that this compound is a selective inhibitor of PDK.[2][5]
| Kinase Target | IC50 (nM) |
| PDK1 | 49 |
| PDK2 | 101 |
| PDK3 | 313 |
| PDK4 | >10,000 |
| Table 1: Inhibitory activity (IC50) of this compound against PDK isoforms.[1][4] |
Comparison with Dichloroacetate (DCA)
This compound presents a distinct mechanism of action compared to other PDK inhibitors like Dichloroacetate (DCA). While DCA acts as a pyruvate analog, this compound functions as a covalent inhibitor.[2]
| Feature | This compound | Dichloroacetate (DCA) |
| Mechanism of Action | Covalent, irreversible inhibitor that forms a disulfide bond with the thiol group of cysteine residue C240 in the ATP-binding pocket of PDK1.[2][4][6] | Pyruvate analog.[2] |
| Binding Site | A hydrophobic pocket adjacent to the ATP pocket of the PDK1 enzyme.[2][4] | Not specified. |
| Effect on ATP Binding | Hinders ATP access to its binding pocket through induced conformational changes.[2] | Not specified. |
Table 2: Comparison of the mechanism of action between this compound and Dichloroacetate (DCA).
Signaling Pathway of this compound Action
This compound exerts its effects by targeting the PDK signaling pathway, which plays a crucial role in cellular metabolism. By inhibiting PDK1, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase (PDH) complex. This leads to the reactivation of PDH, which in turn promotes the conversion of pyruvate to acetyl-CoA and enhances mitochondrial respiration over aerobic glycolysis, a phenomenon known as the Warburg effect in cancer cells.[2][4] This metabolic shift leads to increased oxidative stress and apoptosis in cancer cells that are highly dependent on glycolysis for survival.[2][4][5]
Detailed Experimental Protocols
ELISA-based Kinase Activity Assay
This assay is used to determine the in vitro inhibitory activity of this compound against specific kinases.
-
Reagents and Materials: Recombinant human PDK1, PDK2, and PDK3 enzymes, kinase buffer, ATP, substrate peptide, and this compound.
-
Procedure:
-
A solution of the respective PDK enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate for 10 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of ATP and a specific substrate peptide.
-
The reaction is allowed to proceed for a set time at 30°C.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay (CCK-8)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., A549, Kelly) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).[1]
-
After the incubation period, a CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours.
-
The absorbance at 450 nm is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
-
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a general workflow for assessing the selectivity of a kinase inhibitor like this compound against a panel of kinases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
JX06: A Comparative Analysis of its Anti-Cancer Efficacy and Reproducibility
A guide for researchers and drug development professionals on the anti-cancer agent JX06, offering an objective comparison with alternative therapies, supported by experimental data and detailed methodologies.
This guide provides a comprehensive overview of the anti-cancer properties of this compound, a potent and selective covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1). By targeting a critical enzyme in cancer metabolism, this compound has demonstrated significant anti-tumor activity in various preclinical models. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action, its efficacy compared to other agents, and the reproducibility of its effects based on available data.
Mechanism of Action: Targeting Cancer Metabolism
This compound exerts its anti-cancer effects by inhibiting PDK1, a key enzyme that regulates the metabolic shift in cancer cells known as the Warburg effect.[1] This phenomenon, characterized by a preference for aerobic glycolysis even in the presence of oxygen, provides cancer cells with the necessary building blocks for rapid proliferation. By inhibiting PDK1, this compound blocks the phosphorylation and inactivation of the Pyruvate Dehydrogenase (PDH) complex. This, in turn, promotes the conversion of pyruvate to acetyl-CoA, shunting glucose metabolism from glycolysis towards the more efficient mitochondrial oxidative phosphorylation.[2] This metabolic reprogramming leads to reduced lactate production, increased reactive oxygen species (ROS) generation, and ultimately, apoptosis in cancer cells.[2][3]
The interaction between this compound and PDK1 is highly specific and irreversible. This compound forms a covalent disulfide bond with a conserved cysteine residue (Cys240) in the ATP-binding pocket of PDK1, leading to a conformational change that blocks ATP binding and inactivates the enzyme.[1][3][4]
dot
Caption: Mechanism of action of this compound in cancer cells.
Comparative Efficacy of this compound
This compound has demonstrated potent anti-cancer activity across a range of cancer cell lines, including non-small cell lung cancer, multiple myeloma, and endometrial cancer.[3][5] Its efficacy is particularly pronounced in cancer cells with a high dependency on aerobic glycolysis, indicated by a high extracellular acidification rate (ECAR) to oxygen consumption rate (OCR) ratio.[2][3]
In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various PDK isoforms and its growth-inhibitory effects (GI50) on different cancer cell lines.
| Target/Cell Line | IC50/GI50 (nM) | Cancer Type | Reference |
| PDK1 | 49 | - | [3] |
| PDK2 | 101 | - | [3] |
| PDK3 | 313 | - | [3] |
| A549 | ~1,000 | Non-Small Cell Lung Cancer | [3] |
| Multiple Myeloma Cells | ~500 | Multiple Myeloma | [6] |
Combination Therapies
The therapeutic potential of this compound can be enhanced when used in combination with other anti-cancer agents. For instance, in multiple myeloma cells, this compound exhibits a synergistic effect with the proteasome inhibitor bortezomib, leading to significantly increased cell death.[6] This suggests a promising clinical strategy of combining this compound with standard-of-care treatments.[6]
Furthermore, in the context of endometrial cancer, particularly in diabetic patients where hyperglycemia can promote tumor progression, a nanoparticle formulation of this compound (this compound-NPs) combined with metformin has shown superior anti-tumor activity compared to this compound alone.[5][7] This combination effectively targets the metabolic plasticity of cancer cells.[5][7]
Experimental Protocols
To ensure the reproducibility of the findings related to this compound's anti-cancer effects, detailed experimental methodologies are crucial. The following sections outline the key experimental protocols used in the cited studies.
Cell Viability and Growth Inhibition Assays
-
Cell Lines and Culture: Cancer cell lines (e.g., A549, multiple myeloma cell lines) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 48 or 72 hours).
-
Assessment: Cell viability is typically measured using colorimetric assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay, which quantify the metabolic activity of viable cells. The GI50 values are then calculated from the dose-response curves.[8]
dot
Caption: Workflow for cell viability and growth inhibition assays.
Apoptosis Assays
-
Method: Apoptosis is commonly assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure: Cells are treated with this compound for a specified period (e.g., 48 hours). After treatment, cells are harvested, washed, and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Implantation: Cancer cells (e.g., A549) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered daily via an appropriate route (e.g., intraperitoneal injection) at specified dosages.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[3] Immunohistochemical analysis of tumor tissue can be performed to assess target engagement (e.g., phosphorylation status of PDHA1).[8]
Reproducibility and Future Directions
The anti-cancer effects of this compound, primarily through the inhibition of PDK1, have been consistently reported across multiple independent studies, suggesting a high degree of reproducibility.[3][6][5] The mechanism of covalent modification of PDK1 provides a strong biochemical basis for its selective activity.[1][4]
While preclinical data are promising, the clinical translation of this compound is still in its early stages. A clinical trial is underway to evaluate the safety, tolerability, and optimal dosage of a related compound, JK06, an antibody-drug conjugate, in patients with advanced or metastatic cancer.[9]
Future research should continue to explore rational combination strategies to enhance the efficacy of this compound and overcome potential resistance mechanisms. Further investigation into predictive biomarkers to identify patient populations most likely to benefit from this compound treatment will also be critical for its successful clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Cancer Metabolism Plasticity with this compound Nanoparticles via Inhibiting PDK1 Combined with Metformin for Endometrial Cancer Patients with Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clinicaltrials.eu [clinicaltrials.eu]
cross-validation of JX06 activity in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer activity of JX06, a selective covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), across various cancer types. It offers an objective comparison of this compound's performance with alternative standard-of-care therapies, supported by available experimental data.
Mechanism of Action: Targeting Cancer Metabolism
This compound exerts its anti-cancer effects by selectively and covalently inhibiting Pyruvate Dehydrogenase Kinase 1 (PDK1).[1] PDK1 is a crucial enzyme in cancer cell metabolism, responsible for the phosphorylation and inactivation of the Pyruvate Dehydrogenase (PDH) complex. This inactivation shifts glucose metabolism from mitochondrial oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect, which is a hallmark of many cancers. By inhibiting PDK1, this compound reactivates the PDH complex, leading to a metabolic shift back towards oxidative phosphorylation. This, in turn, increases the production of reactive oxygen species (ROS) and induces apoptosis in cancer cells that are highly dependent on glycolysis for survival.[1]
The following diagram illustrates the signaling pathway affected by this compound:
Caption: Mechanism of action of this compound in cancer cells.
Comparative In Vitro Activity of this compound
The following tables summarize the in vitro potency of this compound in various cancer cell lines compared to standard-of-care therapeutic agents. The 50% inhibitory concentration (IC50) is a measure of the drug's effectiveness in inhibiting biological or biochemical functions.
Table 1: this compound Activity in Lung Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Standard of Care | Doxorubicin IC50 (µM) |
| A549 | 0.48 | Doxorubicin | 0.07 - >20[2][3][4][5] |
Table 2: this compound Activity in Multiple Myeloma Cell Lines
| Cell Line | This compound IC50 (µM) | Standard of Care | Bortezomib IC50 (nM) |
| RPMI-8226 | ~0.5 | Bortezomib | 4 - 15.9[6][7] |
| U-266 | ~0.5 | Bortezomib | 7.1[7] |
Table 3: this compound Activity in Endometrial Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Standard of Care | Paclitaxel IC50 (nM) |
| Ishikawa | Data not available | Paclitaxel | 0.1 - 0.5[8] |
| HEC-1A | Data not available | Paclitaxel | Data not available |
| ECC-1 | Data not available | Paclitaxel | 0.1[8] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay (CCK-8 Assay)
This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cells using the Cell Counting Kit-8 (CCK-8).
Workflow Diagram:
Caption: Workflow for a typical CCK-8 cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (or other test compounds)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation with Drug: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Immunoblotting for PDHA1 Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of Pyruvate Dehydrogenase E1 Alpha Subunit (PDHA1), a direct substrate of PDK1, upon treatment with this compound.
Workflow Diagram:
Caption: Workflow for immunoblotting to detect protein phosphorylation.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PDHA1 (Ser293), anti-total-PDHA1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-PDHA1 signal to the total PDHA1 and loading control signals.
Conclusion and Future Directions
The available data indicates that this compound is a potent and selective inhibitor of PDK1 with promising anti-cancer activity in vitro, particularly in cancer types that are highly dependent on glycolysis. Its mechanism of action, which involves a metabolic shift from glycolysis to oxidative phosphorylation, offers a rational therapeutic strategy.
However, a direct comparison of this compound with standard-of-care agents in vivo is currently lacking in the public domain. Further preclinical studies in animal models are warranted to establish the in vivo efficacy and safety profile of this compound relative to existing therapies. Additionally, exploring the efficacy of this compound in a broader range of cancer types and identifying predictive biomarkers for patient stratification will be crucial for its clinical development. The potential for combination therapies, as suggested by studies with bortezomib and metformin, also represents a promising avenue for future investigation to enhance the therapeutic index of this compound.
References
- 1. e-century.us [e-century.us]
- 2. researchgate.net [researchgate.net]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. Bortezomib Reduces the Tumorigenicity of Multiple Myeloma via Downregulation of Upregulated Targets in Clonogenic Side Population Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Comparative Analysis of JX06 and Novel PDK Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyruvate Dehydrogenase Kinase Inhibitors
The metabolic reprogramming of cancer cells, famously known as the Warburg effect, presents a promising therapeutic avenue. A key regulator of this metabolic shift is Pyruvate Dehydrogenase Kinase (PDK), which inactivates the Pyruvate Dehydrogenase Complex (PDC), thereby diverting glucose metabolism from mitochondrial oxidative phosphorylation to aerobic glycolysis.[1][2][3][4] This guide provides a comparative analysis of JX06, a potent and selective covalent PDK inhibitor, against other novel PDK inhibitors, supported by experimental data to inform research and development efforts in cancer therapeutics.[5][6][7][8][9][10]
Performance Comparison of PDK Inhibitors
The efficacy of various PDK inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC50) against the four PDK isoforms (PDK1-4). Lower IC50 values indicate higher potency. The following tables summarize the available quantitative data for this compound and a selection of other novel PDK inhibitors.
| Inhibitor | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) | Notes |
| This compound | 49[5][6] | 101[5][6] | 313[5][6] | >10,000[5][6] | Covalent inhibitor with high selectivity for PDK1/2/3 over PDK4.[5][6] |
| VER-246608 | 35[11] | 84[11] | 40[11] | 91[11] | Potent, ATP-competitive, pan-isoform inhibitor.[11][12][13][14][15] |
| PS10 | 2,100[11] | 800[11] | 21,300[11] | 760[11] | ATP-competitive, pan-PDK inhibitor.[11] |
| Compound 7o | 30[11] | - | - | - | Also inhibits HSP90 with an IC50 of 100 nM.[11] |
| PDHK-IN-4 | - | 5.1[11] | - | 12.2[11] | Potent inhibitor of PDHK2 and PDHK4.[11] |
| PDK-IN-3 | 109.3[11] | 135.8[11] | 458.7[11] | 8,670[11] | Pan inhibitor of PDK1-3.[11] |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
In Vitro and In Vivo Efficacy
Beyond enzymatic inhibition, the cellular and in vivo activities of these compounds are critical for their therapeutic potential.
| Inhibitor | Cell-Based Assay Findings | In Vivo Model Findings |
| This compound | Induces apoptosis in cancer cells with high glycolytic rates.[6][7] Suppresses the growth of A549 lung cancer cells.[5][6] Reduces PDHA1 phosphorylation in a dose- and time-dependent manner.[5][6] | Inhibits tumor growth in A549 xenograft models, reducing tumor volume by 67.5% at 80 mg/kg.[6] |
| VER-246608 | Induces cytostasis in cancer cells, particularly under nutrient-depleted conditions.[12][15] Potentiates the activity of doxorubicin.[15] | Data not readily available in the reviewed sources. |
| PS10 | Improves glucose tolerance and stimulates myocardial carbohydrate oxidation in diet-induced obese mouse models.[11] | Data on anti-cancer efficacy not readily available in the reviewed sources. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of PDK inhibitors.
PDK Kinase Activity Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PDK isoforms
-
PDK substrate (e.g., a specific peptide or the E1α subunit of PDC)
-
ATP
-
PDK inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 5 µL of the compound solution.
-
Add 5 µL of substrate solution and 5 µL of ATP solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the enzyme solution.
-
Incubate the plate at room temperature for 1 hour.
-
To stop the reaction and deplete unused ATP, add 20 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16][17][18][19]
Western Blot for PDHA1 Phosphorylation
This technique is used to assess the phosphorylation status of the E1α subunit of the PDC, a direct downstream target of PDK.
Materials:
-
Cancer cell lines (e.g., A549)
-
PDK inhibitor (test compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDHA1 (Ser293) (e.g., 1:1000 dilution) and anti-total-PDHA1 (e.g., 1:1000 dilution)[20][21][22][23]
-
Loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Culture cells to 70-80% confluency and treat with the PDK inhibitor at various concentrations and for different durations.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize the phosphorylated PDHA1 signal to the total PDHA1 and loading control signals.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the PDK signaling pathway and a typical experimental workflow.
Caption: PDK Signaling Pathway in Cancer Metabolism.
Caption: Workflow for PDK Inhibitor Evaluation.
References
- 1. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvate Dehydrogenase Complex and TCA Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
- 17. carnabio.com [carnabio.com]
- 18. ulab360.com [ulab360.com]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 20. Phospho-PDHA1 (Ser293) Polyclonal Antibody (BS-4036R) [thermofisher.com]
- 21. PDHA1 Monoclonal Antibody (9H9AF5) (459400) [thermofisher.com]
- 22. Phospho-Pyruvate Dehydrogenase alpha1 (Ser293) Antibody | Cell Signaling Technology [cellsignal.com]
- 23. biocompare.com [biocompare.com]
Assessing the Synergistic Effects of JX06 with Metformin: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic anti-cancer effects of combining JX06, a selective Pyruvate Dehydrogenase Kinase (PDK) inhibitor, with metformin, a widely used anti-diabetic drug with known anti-neoplastic properties. As no direct experimental data on this specific combination is currently published, this document outlines the scientific rationale for their synergistic potential based on their distinct and complementary mechanisms of action. It further details a comprehensive experimental framework to empirically test this hypothesis.
Introduction to this compound and Metformin
This compound is a potent and selective covalent inhibitor of Pyruvate Dehydrogenase Kinase (PDK) isoforms 1, 2, and 3.[1][2] PDKs are critical metabolic enzymes that phosphorylate and inactivate the Pyruvate Dehydrogenase (PDH) complex.[3][4] By inhibiting PDK, this compound effectively locks the PDH complex in its active state, thereby promoting the conversion of pyruvate to acetyl-CoA and forcing glucose metabolism through mitochondrial oxidative phosphorylation (OXPHOS) rather than aerobic glycolysis (the Warburg effect).[3] This metabolic shift can induce oxidative stress and apoptosis in cancer cells that are highly dependent on glycolysis for survival.[3][4]
Metformin is a first-line medication for type 2 diabetes that has garnered significant attention for its anti-cancer properties.[5][6] Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][7] AMPK activation, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[6][8] Metformin also exerts AMPK-independent effects, including the inhibition of the mitochondrial respiratory chain's Complex I, which can contribute to its anti-proliferative effects.[9]
Scientific Rationale for Synergy
The combination of this compound and metformin presents a compelling strategy for inducing a synthetic lethal metabolic crisis in cancer cells. The central hypothesis is that these two agents create a dual metabolic blockade:
-
This compound-induced metabolic shift: this compound forces cancer cells to rely more heavily on mitochondrial respiration by shunting pyruvate into the TCA cycle.[3]
-
Metformin-induced mitochondrial disruption: Metformin directly inhibits Complex I of the electron transport chain, impairing the very OXPHOS pathway that this compound promotes.[9]
This dual action is hypothesized to trigger a catastrophic energy deficit (ATP depletion), a surge in cytotoxic reactive oxygen species (ROS), and hyper-activation of the AMPK pathway, leading to a profound and synergistic inhibition of cancer cell growth and induction of apoptosis.
Proposed Experimental Validation
To rigorously test this hypothesis, a series of in vitro experiments are proposed. The following sections detail the necessary protocols and hypothetical data that would support a synergistic interaction.
The following tables summarize the expected quantitative outcomes from the proposed experiments, assuming a synergistic relationship between this compound and metformin in a panel of cancer cell lines with varying metabolic profiles (e.g., A549 lung cancer, MCF-7 breast cancer).
Table 1: Single-Agent Cytotoxicity (IC50 Values) This table presents the hypothetical half-maximal inhibitory concentrations (IC50) for each drug individually after 72 hours of treatment, as determined by a cell viability assay.
| Cell Line | This compound IC50 (µM) | Metformin IC50 (mM) |
| A549 | 0.48 | 8.5 |
| MCF-7 | 0.62 | 10.2 |
Note: IC50 values are illustrative and based on typical ranges found in the literature.[1]
Table 2: Combination Index (CI) Values for this compound and Metformin The Chou-Talalay method would be used to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11][12]
| Cell Line | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| A549 | 0.50 | 0.65 | Synergy |
| A549 | 0.75 | 0.58 | Synergy |
| A549 | 0.90 | 0.51 | Strong Synergy |
| MCF-7 | 0.50 | 0.71 | Synergy |
| MCF-7 | 0.75 | 0.64 | Synergy |
| MCF-7 | 0.90 | 0.59 | Synergy |
Table 3: Induction of Apoptosis This table shows the hypothetical percentage of apoptotic cells (Annexin V positive) after 48 hours of treatment with each drug alone at their IC50 concentrations and in combination.
| Treatment | A549 (% Apoptotic Cells) | MCF-7 (% Apoptotic Cells) |
| Vehicle Control | 5.2 | 4.8 |
| This compound (IC50) | 18.5 | 16.7 |
| Metformin (IC50) | 22.1 | 20.3 |
| This compound + Metformin | 65.8 | 61.2 |
Table 4: Metabolic Perturbations This table illustrates the expected changes in key metabolic parameters following 24 hours of drug treatment.
| Treatment | Relative Glucose Uptake | Relative Lactate Secretion | Oxygen Consumption Rate (OCR) |
| Vehicle Control | 100% | 100% | 100% |
| This compound (IC50) | 110% | 60% | 130% |
| Metformin (IC50) | 95% | 90% | 55% |
| This compound + Metformin | 70% | 50% | 30% |
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound and metformin, both individually and in combination (at a constant ratio, e.g., based on their IC50 ratio). Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[13]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and calculate the Combination Index (CI) using software like CompuSyn.[12]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, metformin, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[14][15]
Metabolic Flux Analysis
-
Extracellular Flux Analysis (e.g., Seahorse Analyzer):
-
Seed cells in a Seahorse XF plate.
-
Treat with this compound, metformin, or the combination for a predetermined time (e.g., 24 hours).
-
Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
-
-
Stable Isotope Tracing:
-
Culture cells in a medium containing ¹³C-labeled glucose.
-
Treat with the drugs as described above.
-
Harvest cells and perform metabolite extraction.
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to trace the incorporation of ¹³C into downstream metabolites of glycolysis and the TCA cycle. This provides a detailed view of the metabolic rewiring induced by the drug combination.[16][17][18]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, visualize the key signaling pathways, the proposed experimental workflow, and the hypothesized synergistic mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of AMPK/mTOR signaling pathway in anticancer activity of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dual anticancer role of metformin: an old drug regulating AMPK dependent/independent pathways in metabolic, oncogenic/tumorsuppresing and immunity context - PMC [pmc.ncbi.nlm.nih.gov]
- 10. punnettsquare.org [punnettsquare.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bioengineer.org [bioengineer.org]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Flux Analysis in Tumor Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 17. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 18. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of JX06 and AZD7545
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two pyruvate dehydrogenase kinase (PDK) inhibitors, JX06 and AZD7545. While both molecules target the same enzyme family, their development and preclinical evaluations have focused on distinct therapeutic areas: oncology for this compound and metabolic disease for AZD7545. This document summarizes the available preclinical data, experimental methodologies, and mechanisms of action to facilitate an objective comparison for research and drug development professionals.
At a Glance: this compound vs. AZD7545
| Feature | This compound | AZD7545 |
| Primary Target(s) | Pyruvate Dehydrogenase Kinase 1 (PDK1), with activity against PDK2 and PDK3.[1][2][3] | Pyruvate Dehydrogenase Kinase 2 (PDHK2), with activity against PDHK1.[4][5] |
| Primary Therapeutic Area | Oncology | Type 2 Diabetes[6][7] |
| Mechanism of Action | Covalent inhibitor, forming a disulfide bond with a cysteine residue (C240) in the ATP-binding pocket of PDK1.[8] | Small-molecule inhibitor that disrupts the interaction between PDHK2 and the dihydrolipoyl transacetylase (E2) component of the pyruvate dehydrogenase complex.[4] |
| Reported In Vivo Efficacy | Significant anti-tumor activity in cancer xenograft models.[2][9] | Markedly improved blood glucose control in a rat model of type 2 diabetes.[6] |
| Clinical Development Status | Preclinical | Discontinued after Phase 1 clinical trials for type 2 diabetes (reasons not publicly disclosed).[10] |
In Vivo Efficacy Data
The following tables summarize the key in vivo efficacy findings for this compound and AZD7545 from published preclinical studies. It is important to note that these studies were conducted in different animal models and for different disease indications, which precludes a direct head-to-head comparison of potency.
This compound: Anti-Cancer Efficacy in Xenograft Models
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| A549 Xenograft (Mouse) | Lung Cancer | 80 mg/kg, intraperitoneal injection, daily for 21 days | 67.5% reduction in tumor volume compared to vehicle control. The treatment was well-tolerated.[2][9][11] | [2][9] |
| HT-29 Xenograft (Mouse) | Colon Cancer | 40 and 80 mg/kg, intraperitoneal injection, daily for 21 days | Dose-dependent inhibition of tumor growth.[9][12] | [9] |
AZD7545: Glucose-Lowering Efficacy in a Diabetic Rat Model
| Animal Model | Condition | Dosing Regimen | Key Findings | Reference |
| Obese Zucker (fa/fa) Rat | Type 2 Diabetes | 10 mg/kg, oral administration, twice daily for 7 days | Markedly improved 24-hour blood glucose profile by eliminating postprandial glucose elevation.[6] | [6] |
| Wistar Rat | Normal | Single dose of 30 mg/kg | Increased the active, dephosphorylated form of pyruvate dehydrogenase (PDH) from 24.7% to 70.3% in the liver and from 21.1% to 53.3% in skeletal muscle.[6] | [6] |
Mechanism of Action and Signaling Pathways
Both this compound and AZD7545 function by inhibiting PDK, which in turn leads to the activation of the pyruvate dehydrogenase (PDH) complex. This enzyme complex is a critical gatekeeper of glucose metabolism, catalyzing the conversion of pyruvate to acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle.
This compound Signaling Pathway in Cancer
In cancer cells, which often exhibit a metabolic shift towards aerobic glycolysis (the Warburg effect), PDK1 is frequently overexpressed. This compound's inhibition of PDK1 is designed to reverse this effect, forcing cancer cells to rely more on mitochondrial respiration. This metabolic reprogramming can lead to increased oxidative stress and, ultimately, apoptosis.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. researchgate.net [researchgate.net]
Comparative Guide to the Downstream Signaling Effects of JX06
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitor, JX06, with other known PDK inhibitors, Dichloroacetate (DCA) and AZD7545. The information presented is supported by experimental data to validate the downstream signaling effects of these compounds.
Introduction to this compound and PDK Inhibition
This compound is a novel, potent, and selective covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer metabolism.[1] PDK1 phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, leading to a metabolic shift from mitochondrial oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect. By inhibiting PDK1, this compound reverses this effect, promoting apoptosis in cancer cells. This guide compares the efficacy and mechanism of this compound with other PDK inhibitors to provide a comprehensive resource for researchers in oncology and drug development.
Data Presentation: Quantitative Comparison of PDK Inhibitors
The following tables summarize the key quantitative data for this compound and its comparators, DCA and AZD7545, focusing on their inhibitory concentrations and effects on cancer cell viability.
Table 1: Inhibitory Concentration (IC50) Against PDK Isoforms
| Compound | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) |
| This compound | 49 | 101 | 313 | >10,000 |
| DCA | ~200,000 (Ki) | ~200,000 (Ki) | Low Activity | ~200,000 (Ki) |
| AZD7545 | 36.8 | 6.4 | 600 | No Inhibition |
Table 2: Comparative Efficacy in A549 Lung Cancer Cells
| Compound | Cell Viability IC50 | Effect on PDH Phosphorylation | Effect on Lactate Production |
| This compound | ~0.48 µM (72h) | Decreased | Decreased[2] |
| DCA | High mM range (e.g., 20mM)[3] | Decreased[3][4][5][6] | Decreased[4][7][8][9][10] |
| AZD7545 | Not explicitly found for A549 | Decreased[11] | Decreased[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549)
-
Complete culture medium
-
This compound, DCA, AZD7545
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (this compound, DCA, AZD7545) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot for Protein Phosphorylation
This protocol is used to detect the phosphorylation status of proteins, such as the E1α subunit of the Pyruvate Dehydrogenase (PDH) complex.
Materials:
-
Cell lysates
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-PDH E1α, anti-total-PDH E1α, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated and untreated cells in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Lactate Production Assay
This assay measures the concentration of lactate in the cell culture medium, which is an indicator of the rate of glycolysis.
Materials:
-
Cell culture medium from treated and untreated cells
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plates
-
Microplate reader
Protocol:
-
Collect the cell culture medium from cells treated with the test compounds and controls.
-
Prepare lactate standards and samples in a 96-well plate according to the manufacturer's instructions.
-
Add the reaction mix from the kit to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
Calculate the lactate concentration in the samples based on the standard curve.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits PDK1, preventing the inactivation of the PDH complex.
Caption: Workflow for assessing the effects of PDK inhibitors on cancer cells.
References
- 1. A novel PDK1 inhibitor, this compound, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring phosphorylation of the pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of dichloroacetate (DCA) on lactate production and oxygen consumption in neuroblastoma cells: is DCA a suitable drug for neuroblastoma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. file.glpbio.com [file.glpbio.com]
- 12. researchgate.net [researchgate.net]
Comparative Transcriptomics of JX06-Treated Cells: A Head-to-Head Analysis with Dichloroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of JX06, a selective covalent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), against the well-established PDK inhibitor, Dichloroacetate (DCA). While direct, publicly available transcriptomic datasets for this compound are not currently available, this comparison is based on its known potent and selective mechanism of action and is contrasted with experimental transcriptomic data for DCA. This compound has demonstrated significantly higher potency than DCA in inhibiting PDK1, 2, and 3[1][2].
The inhibition of PDK1 by both compounds leads to a metabolic shift from glycolysis to oxidative phosphorylation, an increase in reactive oxygen species (ROS), and subsequent apoptosis in cancer cells[1][3]. This guide will delve into the anticipated and observed transcriptomic changes, providing a framework for understanding the nuanced effects of these two metabolic modulators.
Quantitative Data Summary
The following tables summarize the known functional effects of this compound and the transcriptomic data available for DCA. The data for DCA is derived from the analysis of A549 lung carcinoma cells treated with DCA (GEO Dataset GDS2444).
| Drug | Target(s) | Potency (IC50) | Key Effects | Reference |
| This compound | PDK1, PDK2, PDK3 | PDK1: 49 nM, PDK2: 101 nM, PDK3: 313 nM | Selective and covalent inhibition, potent induction of apoptosis, metabolic switch from glycolysis to oxidative phosphorylation. | [1] |
| Dichloroacetate (DCA) | Pan-PDK inhibitor | Less potent than this compound | Reverses the Warburg effect, promotes glucose oxidation. | [4][5][6][7] |
| Treatment | Cell Line | Key Upregulated Genes (from DCA treatment) | Key Downregulated Genes (from DCA treatment) | Associated Pathways (from DCA treatment) |
| Dichloroacetate (DCA) | A549 Lung Carcinoma | Genes involved in oxidative stress response, apoptosis, and cell cycle arrest. | Genes involved in glycolysis, cell proliferation, and angiogenesis. | Citric Acid Cycle, Oxidative Phosphorylation, Apoptosis Signaling |
Experimental Protocols
General Protocol for Comparative Transcriptomic Analysis of Cultured Cells
This protocol outlines a standard workflow for treating cultured cancer cells with therapeutic compounds and preparing them for RNA sequencing.
1. Cell Culture and Treatment:
-
Cell Line: A549 human lung carcinoma cells (or other relevant cancer cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 10 µM), DCA (e.g., 10 mM), or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
-
Harvest cells at each time point for RNA extraction.
-
2. RNA Extraction:
-
Lyse cells directly in the culture plate using a lysis buffer (e.g., from Qiagen RNeasy Mini Kit).
-
Homogenize the lysate by passing it through a needle and syringe.
-
Isolate total RNA using a silica-membrane spin column-based kit according to the manufacturer's instructions.
-
Elute RNA in RNase-free water.
3. RNA Quality Control:
-
Quantification: Determine RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for RNA-seq.
4. RNA-Seq Library Preparation:
-
Poly(A) mRNA Selection: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
5. Sequencing and Data Analysis:
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome (e.g., human genome build hg38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated between treatment groups and controls.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify the biological pathways that are significantly altered by the treatments.
Visualizations
Signaling Pathway of PDK1 Inhibition
Caption: PDK1 inhibition by this compound or DCA blocks the PI3K/AKT pathway and promotes mitochondrial metabolism.
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for comparative transcriptomic analysis from cell culture to bioinformatics.
Logical Relationship of PDK Inhibition and Cellular Outcomes
Caption: Causal chain from PDK1 inhibition by this compound/DCA to tumor suppression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Selectively Inhibits Pyruvate Dehydrogenase Kinase PDK1 by a Covalent Cysteine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is Sodium Dichloroacetate used for? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of JX06: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of JX06, a potent pyruvate dehydrogenase kinase (PDK) inhibitor, is critical for maintaining a safe laboratory environment and ensuring environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, providing clear, step-by-step instructions for the proper handling and disposal of this compound waste.
This compound, also known as Bis(morpholinothiocarbonyl) disulfide (CAS 729-46-4), is a research chemical that requires careful management due to its potential hazards. While some suppliers may ship it as a non-hazardous substance for research purposes, available safety data sheets (SDS) indicate that this compound possesses properties that necessitate caution. It is classified as a skin and eye irritant, may be harmful if swallowed, and is considered very toxic to aquatic life with long-lasting effects.[1][2] Therefore, standard laboratory chemical waste procedures must be strictly followed.
This compound Hazard and Disposal Information
For quick reference, the following table summarizes the key hazard classifications and disposal parameters for this compound.
| Parameter | Information | Source |
| Chemical Name | Bis(morpholinothiocarbonyl) disulfide | [3] |
| CAS Number | 729-46-4 | [3][4] |
| GHS Hazard Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | |
| GHS Signal Word | Warning | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH372: Causes damage to organs through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects | [1][2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Do not dispose of down the drain. | [4] |
| UN Number | 3077 | [2] |
| Hazard Class | 9 | [2] |
| Packing Group | III | [2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize exposure risk and ensure regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Container Preparation: Use a designated, chemically compatible, and leak-proof container for this compound waste. The container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound" or "Bis(morpholinothiocarbonyl) disulfide," the CAS number "729-46-4," and the associated hazard pictograms (irritant, environmentally hazardous).
3. Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound should be placed directly into the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in the hazardous waste container. Do not pour this compound solutions down the drain.[5] For spills, absorb the liquid with a non-reactive absorbent material (e.g., vermiculite, sand), and then place the contaminated absorbent into the solid waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, must also be disposed of in the hazardous waste container.
4. Container Sealing: Once waste collection is complete, or when the container is full (leaving at least 10% headspace), securely seal the container to prevent leaks or spills.
5. Temporary Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
6. Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. Do not attempt to dispose of this compound waste through regular trash or other non-compliant methods.
Decontamination Procedures
For surfaces and equipment contaminated with this compound, decontamination can be achieved by scrubbing with alcohol.[4] All materials used for decontamination, such as wipes or towels, must be disposed of as hazardous waste. For empty containers of this compound, triple-rinse with a suitable solvent, and collect the rinsate as hazardous waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. Bis(morpholinothiocarbonyl) disulfide | C10H16N2O2S4 | CID 12892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 729-46-4|Bis(morpholinothiocarbonyl) disulfide|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. scienceready.com.au [scienceready.com.au]
Personal protective equipment for handling JX06
Topic: Personal Protective Equipment for Handling JX06
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring a safe laboratory environment and minimizing exposure risk. By providing value beyond the product itself, we aim to become your preferred source for laboratory safety and chemical handling information, building deep trust.
Hazard Identification and Personal Protective Equipment (PPE)
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H372: Causes damage to organs through prolonged or repeated exposure.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
A comprehensive approach to personal protection is therefore mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory when handling this compound in solid or solution form. |
| Hand Protection | Two pairs of nitrile gloves | Double-gloving is recommended, especially when handling stock solutions. Gloves should be chemotherapy-rated. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.
Experimental Protocols: Safe Handling and Disposal of this compound
Engineering Controls: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure. The work surface should be covered with absorbent, plastic-backed paper to contain any spills.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure the fume hood or biosafety cabinet is clean and uncluttered. Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area. This includes a lab coat, two pairs of nitrile gloves, and safety goggles. If weighing the powder outside of a containment system, a respirator is required.
-
Weighing and Reconstitution:
-
Carefully weigh the solid this compound within the fume hood.
-
When preparing stock solutions, slowly add the solvent to the solid to avoid generating dust.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
-
-
Post-Handling Decontamination:
-
After handling is complete, wipe down all surfaces and equipment in the fume hood/biosafety cabinet with an appropriate decontamination solution (e.g., 70% ethanol).
-
Dispose of the absorbent paper as hazardous waste.
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves. Wash hands thoroughly after removing all PPE.
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound, including pipette tips, tubes, and absorbent paper, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Visualization of this compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
